1,1,1-Trifluoroethyl-PEG4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYELHCDPCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-amine: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-amine is a heterobifunctional linker molecule increasingly utilized in the field of drug discovery and development. Its unique structure, combining a trifluoroethyl group, a tetraethylene glycol (PEG4) spacer, and a primary amine, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a PEG-based linker that is frequently used in the synthesis of PROTACs.[1] The primary amine group allows for covalent attachment to various molecules, while the PEG4 spacer enhances solubility and provides flexibility. The terminal trifluoroethyl group can be used for fluorine-19 NMR tracking or to modulate the physicochemical properties of the final conjugate.
| Property | Value | Source |
| Molecular Formula | C10H20F3NO4 | [2] |
| Molecular Weight | 275.3 g/mol | [2] |
| CAS Number | 1872433-72-1 | [2] |
| Appearance | Solid or oil | [3] |
| Purity | Typically ≥98% | [2] |
| Solubility | 10 mM in DMSO | [4] |
| Storage | -20°C, desiccated | [2] |
Reactivity and Applications
The primary amine of this compound readily reacts with electrophiles such as carboxylic acids, activated esters (e.g., NHS esters), and other carbonyl compounds to form stable amide bonds.[2] This reactivity is the basis for its utility as a linker in constructing more complex molecules.
The hydrophilic nature of the PEG4 chain increases the aqueous solubility of the resulting conjugates, which is often a desirable property for biological applications.[2]
The most prominent application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[5]
Experimental Protocols
General Protocol for Amide Bond Formation:
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein)
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
-
Analytical instruments (e.g., Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-functionalized molecule in the chosen anhydrous solvent in a reaction vessel.
-
Activation: Add the amide coupling reagents to the solution to activate the carboxylic acid. The specific reagents and stoichiometry will depend on the nature of the substrate.
-
Linker Addition: To the activated carboxylic acid solution, add a solution of this compound (typically 1.0-1.2 equivalents) and the tertiary amine base.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction as appropriate and remove the solvent under reduced pressure. The crude product can then be subjected to an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Visualizing Experimental Workflows and Signaling Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where this compound serves as the linker to connect a target protein ligand and an E3 ligase ligand.
PROTAC-Mediated Protein Degradation Signaling Pathway
The diagram below outlines the mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest (POI).
References
An In-depth Technical Guide to the Synthesis and Purification of 1,1,1-Trifluoroethyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,1-Trifluoroethyl-PEG4-amine, a heterobifunctional PEG linker of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The presence of a trifluoroethyl group can enhance the physicochemical properties of molecules, while the terminal amine allows for conjugation to various biomolecules and surfaces.
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step reaction sequence starting from the corresponding alcohol, 1,1,1-Trifluoroethyl-PEG4-alcohol. The overall strategy involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution to introduce an azide (B81097) moiety, and subsequent reduction to the desired primary amine.
A general synthesis workflow is depicted below:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,1,1-Trifluoroethyl-PEG4-mesylate
This step involves the activation of the terminal hydroxyl group of 1,1,1-Trifluoroethyl-PEG4-alcohol by converting it into a good leaving group, typically a mesylate.
-
Materials:
-
1,1,1-Trifluoroethyl-PEG4-alcohol
-
Mesyl Chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1,1,1-Trifluoroethyl-PEG4-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.5 equivalents) dropwise to the solution.
-
Slowly add MsCl (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-Trifluoroethyl-PEG4-mesylate. The crude product is often used in the next step without further purification.
-
| Parameter | Value | Reference/Comment |
| Starting Material | 1,1,1-Trifluoroethyl-PEG4-alcohol | Commercially available. |
| Reagents | Mesyl Chloride, Triethylamine | Standard laboratory reagents. |
| Solvent | Anhydrous Dichloromethane | Ensure dryness to prevent hydrolysis of MsCl. |
| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash | To remove salts and excess reagents. |
| Expected Yield | >95% (crude) | Typically high-yielding. |
Step 2: Synthesis of 1,1,1-Trifluoroethyl-PEG4-azide
The mesylate intermediate is then converted to the corresponding azide via nucleophilic substitution with sodium azide.
-
Materials:
-
1,1,1-Trifluoroethyl-PEG4-mesylate (crude from Step 1)
-
Sodium Azide (NaN₃)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude 1,1,1-Trifluoroethyl-PEG4-mesylate in ethanol.
-
Add sodium azide (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,1,1-Trifluoroethyl-PEG4-azide.
-
| Parameter | Value | Reference/Comment |
| Starting Material | 1,1,1-Trifluoroethyl-PEG4-mesylate | Crude product from the previous step. |
| Reagent | Sodium Azide | A stoichiometric excess is used to drive the reaction. |
| Solvent | Ethanol or DMF | Common solvents for SN2 reactions. |
| Temperature | Reflux (approx. 80 °C) | Elevated temperature is required for the substitution. |
| Reaction Time | 12-24 hours | Monitor by TLC. |
| Work-up | Aqueous wash | To remove inorganic byproducts. |
| Expected Yield | >90% | Generally a high-yielding reaction. |
Step 3: Synthesis of this compound (Staudinger Reduction)
The final step is the reduction of the azide to the primary amine. The Staudinger reaction is a mild and efficient method for this transformation.[1]
-
Materials:
-
1,1,1-Trifluoroethyl-PEG4-azide (crude from Step 2)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the crude 1,1,1-Trifluoroethyl-PEG4-azide in THF.
-
Add triphenylphosphine (1.1 - 1.5 equivalents) to the solution at room temperature. Nitrogen evolution is typically observed.
-
Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
The crude product containing the desired amine and triphenylphosphine oxide byproduct will require purification.
-
| Parameter | Value | Reference/Comment |
| Starting Material | 1,1,1-Trifluoroethyl-PEG4-azide | Crude product from the previous step. |
| Reagent | Triphenylphosphine | A slight excess is typically used. |
| Solvent | Tetrahydrofuran | A common solvent for the Staudinger reaction. |
| Temperature | Room Temperature | A mild reaction condition. |
| Reaction Time | 10-16 hours (total) | Includes both the initial reaction and hydrolysis. |
| Work-up | Solvent removal | The crude product requires purification. |
| Expected Yield | >85% (before purification) | High yields are typical for this reaction. |
Purification of this compound
Purification of the final product is crucial to remove the triphenylphosphine oxide byproduct and any remaining starting materials or intermediates. A combination of extraction and column chromatography is generally employed.
A logical workflow for the purification process is outlined below:
Caption: Purification workflow for this compound.
Purification Protocol
-
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., DCM/Methanol (B129727) gradient with a small percentage of triethylamine)
-
-
Procedure:
-
Acidic Extraction: Dissolve the crude reaction mixture in DCM. Extract the organic solution with 1 M HCl. The amine product will be protonated and move into the aqueous layer, while the neutral triphenylphosphine oxide will remain in the organic layer.
-
Basification and Re-extraction: Separate the aqueous layer and cool it in an ice bath. Slowly add 1 M NaOH to basify the solution to a pH > 10. This will deprotonate the amine. Extract the basic aqueous solution multiple times with DCM.
-
Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: For higher purity, the concentrated product can be further purified by silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in DCM is commonly used. To prevent the amine from streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) should be added to the eluent.
-
-
Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to obtain the purified this compound.
-
| Purification Step | Purpose | Key Considerations |
| Acidic Extraction | To separate the basic amine from neutral byproducts. | Ensure complete protonation of the amine. |
| Basification | To deprotonate the amine for extraction into an organic solvent. | Perform in an ice bath to manage any heat generated. |
| Column Chromatography | To achieve high purity by removing closely related impurities. | Use a basic modifier in the eluent to improve peak shape. |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic signal for the methylene (B1212753) protons adjacent to the amine group (typically around 2.8-3.0 ppm). Disappearance of the signal for the methylene protons adjacent to the azide group (around 3.4 ppm). The PEG backbone will show a characteristic broad singlet around 3.6 ppm. |
| ¹³C NMR | Appearance of a signal for the carbon adjacent to the amine group (typically around 40-42 ppm). Disappearance of the signal for the carbon adjacent to the azide group (around 50-52 ppm). |
| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of this compound (C₁₀H₂₀F₃NO₄, MW: 275.27 g/mol ). |
| FT-IR Spectroscopy | Disappearance of the strong, sharp azide stretch at approximately 2100 cm⁻¹. Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. |
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available analytical instrumentation.
References
The Strategic Integration of 1,1,1-Trifluoroethyl-PEG4-amine in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of the linker component, which bridges the target-binding and E3 ligase-recruiting moieties. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs, with a specific focus on the role and impact of the 1,1,1-Trifluoroethyl-PEG4-amine linker. We will delve into how the unique combination of a trifluoroethyl group and a polyethylene (B3416737) glycol (PEG) chain influences the physicochemical properties, ternary complex formation, and overall performance of PROTACs. This document will serve as a resource for researchers in the rational design and optimization of next-generation protein degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle of Protein Degradation
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.[2] The proximity facilitated by the PROTAC allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[2] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not merely a passive tether but a critical determinant of a PROTAC's biological activity and physicochemical properties.[3] Its length, composition, and rigidity profoundly influence:
-
Ternary Complex Formation and Stability: The linker's geometry dictates the relative orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[4] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced degradation efficiency.[4]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[3] These properties are essential for cellular uptake and in vivo efficacy.
-
Selectivity: By influencing the conformation of the ternary complex, the linker can contribute to the selective degradation of the target protein over other structurally related proteins.[5]
Deconstructing the this compound Linker
The this compound linker combines two key structural motifs, a polyethylene glycol (PEG) chain and a trifluoroethyl group, each contributing distinct properties to the PROTAC molecule.
The Polyethylene Glycol (PEG) Component
PEG linkers are widely used in PROTAC design due to their favorable properties.[5] The "PEG4" designation indicates four repeating ethylene (B1197577) glycol units.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and distribution.[6][7]
-
Flexibility: PEG linkers provide conformational flexibility, allowing the PROTAC to adopt various orientations and increasing the likelihood of forming a productive ternary complex.[4]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce potential toxicity.[8]
The 1,1,1-Trifluoroethyl Component
The incorporation of fluorine, particularly in the form of a trifluoroethyl group, is a common strategy in medicinal chemistry to fine-tune the properties of a molecule.[9]
-
Modulation of Lipophilicity: Fluorination can alter the lipophilicity of the linker, which in turn affects cell permeability and interactions with biological membranes.[9]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the metabolic stability and half-life of the PROTAC.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the linker through steric and electronic effects, potentially pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[9]
-
Binding Interactions: In some cases, fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds or multipolar interactions, with the target protein or E3 ligase, further stabilizing the ternary complex.
The terminal amine group of the this compound linker provides a convenient attachment point for conjugation to either the target-binding ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries.[6]
Quantitative Data Summary
| Parameter | Effect of PEG Linker | Effect of Trifluoroethyl Group | Rationale |
| Solubility | Increases | Generally no significant change or slight decrease | PEG is highly hydrophilic. The trifluoroethyl group is moderately lipophilic. |
| Cell Permeability | Can decrease due to increased polarity | Can increase or decrease depending on overall lipophilicity | Permeability is a balance of lipophilicity and polarity.[10] |
| Metabolic Stability | Can be susceptible to oxidation | Generally increases | C-F bond is very stable and can block metabolic hotspots. |
| Ternary Complex Formation | Flexible nature can be beneficial | Can promote a favorable conformation | Flexibility allows for optimal protein-protein interactions. Fluorine can induce a specific, stable conformation.[9] |
Experimental Protocols for PROTAC Characterization
A suite of in vitro and cellular assays is essential to characterize the mechanism of action of a PROTAC.
Ternary Complex Formation Assays
These assays aim to demonstrate and quantify the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.
Caption: General workflow for ternary complex formation assays.
Detailed Methodology (SPR):
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Binding Analysis: Flow a solution containing a constant concentration of the PROTAC over the chip surface to allow for binary complex formation.
-
Ternary Complex Formation: Inject varying concentrations of the purified POI over the PROTAC-E3 ligase complex.
-
Data Acquisition: Monitor the change in response units (RU) in real-time to determine the association and dissociation kinetics.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the binding affinity (KD) of the ternary complex and assess cooperativity.
Target Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
Detailed Methodology (In Vitro Ubiquitination):
-
Reaction Setup: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex, the purified POI, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the POI to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated protein. An anti-ubiquitin antibody can also be used.
Protein Degradation Assays
These cellular assays measure the reduction in the levels of the target protein following PROTAC treatment.
Detailed Methodology (Western Blot):
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Detection and Quantification: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody conjugated to a fluorophore or HRP for detection. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% degradation is observed).
Signaling Pathways and Downstream Effects
By degrading a target protein, a PROTAC can modulate the signaling pathway in which that protein is involved. For example, if the POI is a kinase that is a key component of a cancer-promoting pathway, its degradation will lead to the downregulation of that pathway and potentially induce apoptosis or cell cycle arrest in cancer cells.
Caption: PROTAC-mediated degradation of a kinase disrupts downstream signaling.
Conclusion
The this compound linker represents a strategic choice in PROTAC design, offering a balance of favorable properties. The PEG component enhances solubility and provides flexibility for optimal ternary complex formation, while the trifluoroethyl group can improve metabolic stability and modulate physicochemical properties. A thorough understanding of how each component of the linker contributes to the overall mechanism of action is paramount for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, accelerating their development from concept to clinical candidates.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
The Solubility Profile of 1,1,1-Trifluoroethyl-PEG4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoroethyl-PEG4-amine, a heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various organic solvents is critical for its effective handling, reaction optimization, and purification.
Core Concepts and Predictive Solubility Analysis
The solubility of this compound is governed by the interplay of its distinct structural motifs: the hydrophilic tetra-polyethylene glycol (PEG4) chain, the reactive primary amine, and the lipophilic 1,1,1-trifluoroethyl terminus. The PEG4 chain enhances solubility in polar solvents through hydrogen bonding. In contrast, the trifluoroethyl group increases the molecule's lipophilicity, which can improve solubility in less polar organic solvents. The terminal amine group also contributes to the polarity of the molecule.
While extensive quantitative solubility data for this compound is not widely published, a predictive solubility profile can be inferred from the known behavior of similar PEGylated and fluorinated molecules, alongside available specific data points. Generally, PEG-amine compounds are soluble in a range of common organic solvents. For instance, many PEG-amine derivatives exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane. Their solubility tends to be lower in alcohols and toluene (B28343), and they are often insoluble in non-polar solvents like diethyl ether. A specific solubility of 10 mM in DMSO has been reported for this compound.[1]
Predicted Solubility of this compound
The following table summarizes the predicted and known solubility of this compound in a selection of common organic solvents. It is important to note that these are predictive values based on the general solubility of PEG-amines and should be confirmed experimentally for specific applications.
| Organic Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (≥10 mM) | A solubility of 10 mM has been documented.[1] Higher concentrations may be achievable. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Expected to be readily soluble based on the behavior of similar PEG-amine compounds. |
| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic trifluoroethyl group may enhance solubility in chlorinated solvents. |
| Chloroform | Chlorinated | Soluble | Similar to DCM, good solubility is anticipated. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Commonly used as a solvent for reactions involving PEGylated molecules. |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Solubility may be concentration-dependent. |
| Methanol | Polar Protic (Alcohol) | Sparingly Soluble | The PEG chain contributes to some solubility, but it may be limited. |
| Ethanol | Polar Protic (Alcohol) | Sparingly Soluble | Similar to methanol, solubility is expected to be limited. |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The non-polar nature of toluene limits the solubility of the polar PEG chain. |
| Diethyl Ether | Ether | Insoluble | Generally, PEG-amine compounds exhibit poor solubility in diethyl ether. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To further separate the solid phase, centrifuge the vials at a moderate speed for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC to determine the concentration of the solute in the diluted sample.
-
Generate a calibration curve from the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationships influencing the solubility of this compound.
References
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and a representative application of 1,1,1-Trifluoroethyl-PEG4-amine, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, combining a trifluoroethyl group with a polyethylene (B3416737) glycol (PEG) spacer and a terminal amine, offers distinct advantages in solubility, stability, and reactivity.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.
| Property | Value |
| Molecular Formula | C10H20F3NO4 |
| Molecular Weight | 275.27 g/mol [1][2] |
| CAS Number | 1872433-72-1[1][2][3] |
| Purity | Typically ≥95% |
Chemical Reactivity and Applications
This compound is a PEG linker featuring a terminal primary amine and a trifluoroethyl moiety.[3][4][5] The primary amine group is nucleophilic and can readily react with various electrophilic functional groups to form stable covalent bonds. This reactivity is the basis for its widespread use in bioconjugation.
The most common application involves the reaction of the amine with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[3][4][5] This reaction is a cornerstone of protein labeling, antibody-drug conjugate (ADC) development, and the surface modification of nanoparticles. The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic agents.[3][4][5] Furthermore, the trifluoroethyl group can serve as a useful tag for ¹⁹F NMR spectroscopy, a powerful analytical tool in drug discovery and metabolism studies.
This molecule is also described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, which can be incorporated into the synthesis of PROTACs.[2][6]
Experimental Protocol: Amide Coupling with an NHS Ester
The following is a detailed, representative protocol for the conjugation of this compound to a protein containing accessible lysine (B10760008) residues via an NHS ester. This procedure is a general guideline and may require optimization for specific applications.
Objective: To covalently link this compound to a target protein (e.g., an antibody) that has been pre-functionalized with an NHS ester.
Materials:
-
This compound
-
Target protein with NHS ester functionalization
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Amine-free buffers such as borate (B1201080) or carbonate buffers at a slightly basic pH can also be used.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction and the desired molar excess.
-
Ensure the NHS ester-functionalized protein is in an appropriate amine-free buffer at a known concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the amine linker over the protein is a common starting point for optimization.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Reaction progress can be monitored by analytical techniques such as LC-MS.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and perform buffer exchange against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Characterize the final conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be assessed by various methods, including mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy if the linker or protein has a suitable chromophore.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the bioconjugation application described.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 6. gentaur.com [gentaur.com]
The Trifluoroethyl Group in PEG Linkers: A Technical Guide
The strategic incorporation of fluorine-containing moieties, particularly the trifluoroethyl (TFE) group, into polyethylene (B3416737) glycol (PEG) linkers represents a significant advancement in drug delivery and bioconjugation. This modification imparts unique physicochemical properties to the standard PEG linker, influencing its behavior in biological systems and ultimately enhancing the therapeutic profile of conjugated drugs. This guide provides an in-depth analysis of the role of the trifluoroethyl group in PEG linkers, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Core Physicochemical Modifications
The introduction of the trifluoroethyl group (-CH2CF3) at the terminus of a PEG chain fundamentally alters its characteristics. The high electronegativity of fluorine atoms creates a potent electron-withdrawing effect, which is a cornerstone of its influence on molecular properties.[1]
1.1 Increased Lipophilicity:
One of the most significant effects of trifluoroethylation is the increase in lipophilicity.[1][2][3] This property is crucial for modulating a drug's interaction with biological membranes and can facilitate cell permeability.[1] While specific quantitative data for TFE-PEG linkers is proprietary and varies by the specific conjugate, the principle is well-established in medicinal chemistry. The trifluoromethyl group is known to be an excellent alternative to standard alkyl groups for enhancing lipophilicity.[1]
1.2 Altered Molecular Conformation:
Fluorination can influence the conformation of the PEG chain itself. While PEG chains are typically flexible, interactions between the fluorinated group and the polymer backbone can lead to changes in the chain's rigidity and folding behavior.[4][5] This conformational shift can affect the hydrodynamic radius of the PEGylated molecule and its interaction with biological targets, potentially reducing steric hindrance that might otherwise be caused by a standard PEG linker.[][7]
1.3 Enhanced Stability:
The carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the trifluoroethyl group.[1] This makes the linker more resistant to enzymatic degradation, which can prolong the circulation half-life of the conjugated drug.[1][3]
Impact on Biological Systems and Pharmacokinetics
The physicochemical changes induced by the trifluoroethyl group translate into significant advantages in a biological context, particularly concerning the pharmacokinetics (PK) and pharmacodynamics (PD) of the conjugated therapeutic.[8][9]
2.1 Prolonged Circulation Half-Life:
Standard PEGylation is a well-known strategy to extend the in-vivo half-life of drugs by increasing their hydrodynamic size, which reduces renal clearance.[][10] The addition of a trifluoroethyl group can further enhance this effect. For instance, studies on affibody-drug conjugates have shown that increasing the size of the PEG linker significantly prolongs circulation half-life.[11][12] While not a direct TFE-PEG example, it highlights the importance of linker modification. The enhanced stability of the TFE group contributes to this prolonged presence in the bloodstream.[1]
2.2 Modulated Cellular Uptake:
The increased lipophilicity imparted by the TFE group can influence how a drug conjugate interacts with and penetrates cell membranes.[13] For nanoparticles, fluorination has been shown to enhance cellular uptake.[13] However, for soluble drug conjugates, PEGylation in general can sometimes inhibit cellular uptake, a phenomenon known as the "PEG dilemma".[13] The lipophilic nature of the TFE group may help to counteract this effect, promoting more efficient entry into target cells. The mechanism of uptake is often through endocytic pathways like macropinocytosis.[14]
2.3 Reduced Immunogenicity:
PEGylation is known to create a "stealth" effect, shielding the conjugated protein or drug from the immune system and reducing immunogenicity.[10][15] While the TFE group's direct impact on this is less documented, the overall stability and altered conformation of the TFE-PEG linker likely contribute to this protective effect.
Quantitative Data Summary
The following table summarizes the general quantitative effects observed with PEGylation and fluorination, which are foundational to understanding the role of the TFE-PEG linker.
| Parameter | Effect of PEGylation | Effect of Trifluoroethyl Group | Rationale |
| Circulation Half-life | Significantly Increased | Further Enhancement | Increased hydrodynamic size reduces renal clearance[]; High stability of C-F bond resists metabolic degradation.[1] |
| Lipophilicity (LogP) | Generally Decreased | Increased | The -CF3 group is highly lipophilic, counteracting the hydrophilicity of the PEG backbone.[1][2] |
| In Vitro Cytotoxicity | Often Reduced | Modulated | Steric hindrance from the PEG chain can reduce binding affinity[12]; Increased cellular uptake can enhance potency.[13] |
| Metabolic Stability | Increased | Significantly Increased | PEG provides steric shielding[7]; The C-F bond is highly resistant to enzymatic cleavage.[1] |
| Immunogenicity | Reduced | Potentially Further Reduced | The "stealth" effect of the hydration shell around the PEG chain.[10] |
Experimental Protocols and Methodologies
4.1 Synthesis of a Trifluoroethyl-PEG Linker:
The synthesis of a TFE-PEG linker, such as Trifluoroethyl-PEG-Tosylate, serves as a foundational process. This compound is a precursor for conjugating various molecules.[16]
-
Objective: To synthesize a PEG derivative with a terminal trifluoroethyl group and a tosylate functional group for subsequent conjugation reactions.
-
Materials: Polyethylene glycol, 2,2,2-trifluoroethanol (B45653), p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve polyethylene glycol in DCM.
-
Add 2,2,2-trifluoroethanol and pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Characterization: The final product is typically characterized using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.[13]
4.2 Characterization of Cellular Uptake:
Flow cytometry is a standard method to quantify the internalization of fluorescently labeled drug conjugates into cells.
-
Objective: To determine the efficiency of cellular uptake of a TFE-PEGylated therapeutic.
-
Materials: Target cell line (e.g., J774A.1 macrophages), fluorescently labeled TFE-PEG conjugate, cell culture medium, phosphate-buffered saline (PBS), flow cytometer.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescently labeled TFE-PEG conjugate for a defined period (e.g., 1-4 hours).
-
As a negative control, incubate one set of cells on ice to inhibit active transport mechanisms.[14]
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized conjugate.
-
Harvest the cells using trypsin-EDTA.
-
Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity per cell, which corresponds to the amount of internalized conjugate.[14][17]
-
Visualizations of Key Concepts
The following diagrams illustrate the conceptual and logical relationships central to the function of TFE-PEG linkers.
Caption: Conceptual flow of TFE group addition to PEG and its effects.
Caption: Workflow for synthesis and characterization of TFE-PEG conjugates.
Conclusion
The incorporation of a trifluoroethyl group into PEG linkers is a sophisticated strategy to fine-tune the properties of bioconjugates. By increasing lipophilicity, enhancing metabolic stability, and altering molecular conformation, TFE-PEG linkers contribute to improved pharmacokinetic profiles, including longer circulation times and modulated cellular interactions. These modifications ultimately aim to create more effective and safer therapeutics, making TFE-PEG linkers a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to optimize drug delivery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring Novel Sensor Design Ideas through Concentration-Induced Conformational Changes in PEG Single Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium-ion coordination-induced conformational change of PEG chains in ionic-liquid-based electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 10. chempep.com [chempep.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. Trifluoroethyl-PEG-Tos | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG4-amine for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1,1,1-Trifluoroethyl-PEG4-amine, a heterobifunctional linker critical for the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, supplier information, and detailed protocols for its application in synthesizing Proteolysis Targeting Chimeras (PROTACs), along with relevant biological pathways.
Core Compound Data
This compound is a specialized chemical linker featuring a terminal amine group and a trifluoroethyl group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) chain. The primary amine group allows for covalent conjugation to molecules with available carboxylic acids or activated esters, while the hydrophilic PEG spacer enhances solubility and optimizes spatial orientation in complex biological systems. The trifluoroethyl group can be used for fluorine tagging or to introduce specific hydrophobic interactions.
| Property | Value | Reference |
| CAS Number | 1872433-72-1 | [1] |
| Chemical Formula | C10H20F3NO4 | [1] |
| Molecular Weight | 275.27 g/mol | |
| Purity | ≥95% - 98% | [1] |
| Primary Application | PROTAC Linker, Bioconjugation, Fluorine Labeling | [2] |
| Storage Condition | -20°C | [1] |
Supplier Information
This compound is available from several specialized chemical suppliers. Researchers are advised to request certificates of analysis to ensure purity specifications are met.
| Supplier | Catalog Number | Purity |
| BroadPharm | BP-23123 | 98% |
| AxisPharm | AP12201 | ≥95% |
| Fisher Scientific | MFCD29079382 | 98% |
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[3] The molecule typically consists of a POI-binding ligand and an E3 ligase-binding ligand joined by a linker, such as this compound. The linker's length and composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which ultimately determines the efficiency of protein degradation.[4]
The amine group of this compound can be readily coupled to a carboxylic acid or an activated N-Hydroxysuccinimide (NHS) ester on a POI-binding ligand or an E3-ligase binder to form a stable amide bond.
Experimental Protocols
Protocol: Synthesis of a JQ1-Based BET Degrader PROTAC
This protocol describes a representative synthesis of a PROTAC targeting Bromodomain and Extra-Terminal domain (BET) proteins for degradation. It involves coupling the BET inhibitor JQ1 (as the POI ligand) to an E3 ligase ligand (e.g., pomalidomide) using this compound as the linker. This example assumes a JQ1 derivative with a carboxylic acid handle is available.
Materials:
-
JQ1-carboxylic acid derivative
-
This compound
-
Pomalidomide-NHS ester (or derivative with a coupling handle)
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Purification equipment: High-Performance Liquid Chromatography (HPLC) or column chromatography
Methodology:
Step 1: Activation of JQ1-Carboxylic Acid
-
Dissolve the JQ1-carboxylic acid derivative in anhydrous DMF.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated JQ1. Monitor the reaction progress by TLC or LC-MS.
Step 2: Coupling with this compound
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine solution to the activated JQ1 solution from Step 1.
-
Stir the mixture at room temperature for 4-12 hours. The primary amine of the PEG linker will react with the NHS ester to form a stable amide bond.
-
Monitor the formation of the JQ1-Linker intermediate by LC-MS.
-
Once the reaction is complete, purify the intermediate product using reverse-phase HPLC.
Step 3: Final PROTAC Assembly
-
The purified JQ1-Linker intermediate will have a terminal trifluoroethyl group and a functional group from the other end of JQ1 (this step is conceptual; in a real synthesis, the linker would be attached to either JQ1 or the E3 binder first, then the second component is added). For this protocol, we assume the linker now needs to be attached to the E3 ligase binder.
-
Assuming the JQ1-Linker now has a free functional group (e.g., a newly introduced carboxyl group), repeat the activation process with EDC/NHS as described in Step 1.
-
Couple the activated JQ1-Linker intermediate with an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative).
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
Purify the final PROTAC molecule via HPLC and confirm its identity and purity using LC-MS and NMR.
Biological Mechanism: PROTAC-Mediated BET Protein Degradation
PROTACs synthesized with linkers like this compound function by hijacking the cell's ubiquitin-proteasome system (UPS). A BET-targeting PROTAC, for example, simultaneously binds to a BET protein (like BRD4) and an E3 ligase such as Cereblon (CRBN).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to the downregulation of target genes like c-MYC and inducing apoptosis in cancer cells.[2][6]
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bio-techne.com [bio-techne.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Core Principles of 1,1,1-Trifluoroethyl-PEG4-amine as a Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the evolving landscape of targeted therapeutics, linker technology plays a pivotal role in the efficacy and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The 1,1,1-Trifluoroethyl-PEG4-amine linker is a specialized chemical entity designed to covalently connect a payload, such as a small molecule drug, to a larger biomolecule, like an antibody or a protein ligand. This guide elucidates the fundamental principles of this linker, detailing its structure, properties, and applications. It provides a comprehensive overview of its components: the trifluoroethyl group for enhanced stability and favorable pharmacokinetic properties, the tetra-polyethylene glycol (PEG4) spacer for improved solubility and optimal spatial orientation, and the terminal amine group for versatile conjugation. This document serves as a technical resource, offering structured data, detailed experimental protocols, and visual workflows to aid researchers in the strategic application of this linker in drug development.
Introduction to this compound
This compound is a heterobifunctional linker characterized by three key functional domains: a terminal trifluoroethyl group, a hydrophilic PEG4 spacer, and a reactive primary amine. This unique combination of moieties imparts desirable physicochemical properties to the linker and the resulting bioconjugate, making it a valuable tool in the design of sophisticated drug delivery systems.
-
Trifluoroethyl Group: The incorporation of a trifluoromethyl group (-CF3) at one terminus of the linker is a strategic design element. Fluorination is known to enhance the metabolic stability of molecules by blocking potential sites of enzymatic oxidation.[1] Furthermore, the trifluoromethyl group can increase the lipophilicity of the linker, which may influence cell membrane permeability and interactions with biological targets.[1]
-
PEG4 Spacer: The central component of the linker is a chain of four repeating ethylene (B1197577) glycol units. This PEG spacer is hydrophilic, which significantly improves the aqueous solubility of often hydrophobic payloads, thereby preventing aggregation of the final conjugate.[2][3] The flexibility and defined length of the PEG chain also provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
-
Amine Group: The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4] This is a widely used and well-characterized conjugation chemistry in biopharmaceutical development.
Physicochemical and Performance Characteristics
The properties of this compound and its performance as a linker are summarized below. It is important to note that while specific quantitative data for this exact linker is not extensively published, the presented data is representative of similar PEGylated and fluorinated linkers used in bioconjugation.
| Property | Value/Characteristic | Significance in Bioconjugation |
| Molecular Formula | C10H20F3NO4 | - |
| Molecular Weight | 275.27 g/mol | Influences the overall size of the final conjugate. |
| Solubility | Soluble in DMSO and other organic solvents. | Facilitates handling and reaction setup. |
| Purity | Typically >95% | High purity is crucial for reproducible conjugation and well-defined final products. |
| Storage | Recommended at -20°C | Ensures long-term stability and prevents degradation. |
| Reactivity | Primary amine reacts with activated esters (e.g., NHS esters) and carboxylic acids. | Enables efficient and stable covalent bond formation with biomolecules.[4] |
| Hydrophilicity | The PEG4 chain imparts significant water solubility. | Counteracts the hydrophobicity of many drug payloads, reducing aggregation and improving pharmacokinetics.[2] |
| Metabolic Stability | The trifluoroethyl group can enhance resistance to metabolic degradation. | Potentially increases the in vivo half-life of the conjugate.[1] |
Key Applications in Drug Development
The unique structural features of this compound make it a suitable linker for a range of bioconjugation applications, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in circulation and its ability to release the payload at the target site are critical for ADC efficacy and safety. The this compound linker, when incorporated into an ADC design, can offer:
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can shield the hydrophobic drug, leading to reduced clearance and a longer plasma half-life of the ADC.[5]
-
Enhanced Solubility and Stability: Prevents aggregation of the ADC, which is a common challenge with hydrophobic payloads.[]
-
Controlled Drug-to-Antibody Ratio (DAR): The amine functionality allows for controlled conjugation to lysine (B10760008) residues on the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The this compound linker can be used to synthesize PROTACs by connecting a target protein ligand to an E3 ligase ligand.[3][7] Its properties are advantageous for PROTAC design:
-
Optimal Length and Flexibility: The PEG4 spacer provides the necessary length and flexibility to allow for the productive formation of the ternary complex.
-
Enhanced Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, are crucial for its ability to cross cell membranes. The balance of hydrophilicity from the PEG chain and lipophilicity from the trifluoroethyl group can be tuned to optimize permeability.[1]
-
Improved Solubility: The PEG component enhances the solubility of the often large and complex PROTAC molecule.[2]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
General Protocol for Conjugation to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of a molecule containing an NHS ester to a protein, where the this compound would have been previously attached to the molecule of interest (e.g., a cytotoxic drug) to provide the reactive amine. Alternatively, this protocol can be adapted to activate a carboxyl-containing molecule with EDC/NHS to react with the amine of the linker.
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound functionalized molecule with a free amine.
-
NHS ester-functionalized payload.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS.
-
-
NHS Ester-Payload Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester-payload to the protein solution. A typical starting point is a 5-20 fold molar excess of the NHS ester over the protein.
-
Gently mix the reaction solution immediately after adding the NHS ester.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted payload and byproducts by purifying the conjugate using a pre-equilibrated SEC column or by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA or A280).
-
Characterize the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC where this compound is used to link a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with a reactive group for the trifluoroethyl end, assuming it's been functionalized).
Step 1: Amide Bond Formation with Target Protein Ligand
-
Activation of Carboxylic Acid:
-
Dissolve the target protein ligand containing a carboxylic acid in a suitable anhydrous solvent (e.g., DMF).
-
Add 1.2 equivalents of a coupling agent (e.g., HATU) and 2 equivalents of a base (e.g., DIPEA).
-
Stir the mixture for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add 1 equivalent of this compound to the activated protein ligand solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the intermediate product (protein ligand-linker) by preparative HPLC.
-
Step 2: Coupling to E3 Ligase Ligand
-
The second coupling step will depend on the functionality introduced at the trifluoroethyl end of the linker. If it were, for example, converted to a reactive group like an azide, a click chemistry reaction with an alkyne-functionalized E3 ligase ligand would be performed.
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the key processes where this compound can be applied.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a strategically designed linker that offers a compelling combination of properties for advanced bioconjugation applications. Its trifluoroethyl group can enhance metabolic stability, the PEG4 spacer improves solubility and provides optimal spacing, and the terminal amine allows for versatile and robust conjugation. While more specific quantitative performance data for this exact linker would be beneficial, the foundational principles derived from similar structures strongly support its utility in the development of next-generation ADCs and PROTACs. This guide provides the core knowledge and foundational protocols to enable researchers to effectively incorporate this promising linker into their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentaur.com [gentaur.com]
The Fluorinated Advantage: A Technical Deep Dive into Fluoro-PEG Linkers in Drug Development
For Immediate Release
In the landscape of advanced drug delivery, the pursuit of enhanced therapeutic efficacy and reduced off-target effects is paramount. Polyethylene glycol (PEG) linkers have long been a cornerstone in this endeavor, improving the solubility, stability, and pharmacokinetic profiles of various drug molecules. However, the emergence of fluorinated PEG (F-PEG) linkers represents a significant leap forward, offering a range of theoretical advantages that address some of the limitations of traditional PEGylation. This technical guide provides an in-depth exploration of the core benefits of incorporating fluorine into PEG linkers, offering valuable insights for researchers, scientists, and drug development professionals.
Enhanced Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms onto the PEG backbone imparts unique physicochemical properties that can be leveraged to optimize drug delivery systems. Fluorination typically increases the hydrophobicity of the linker, which can have profound effects on its interaction with biological systems. Below is a summary of key quantitative data comparing fluorinated and non-fluorinated PEG linkers.
| Property | Non-Fluorinated PEG Linker | Fluorinated PEG Linker | Significance in Drug Delivery |
| Hydrophobicity (LogP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and cellular uptake. |
| Plasma Stability (Half-life) | Variable | Generally Increased | Enhanced stability leads to longer circulation times and sustained drug release. |
| Drug Loading Efficiency (%) | Dependent on drug and nanoparticle | Can be enhanced for hydrophobic drugs | Improved encapsulation of certain therapeutic agents. |
| Drug Release Kinetics | Standard diffusion/hydrolysis | Potentially more controlled and sustained | Slower, more predictable release profiles can be achieved. |
| Protein Binding | Can be significant | Reduced | Lower non-specific protein adsorption can lead to improved biocompatibility and reduced immunogenicity. |
Note: The specific values for these properties can vary significantly depending on the extent and position of fluorination, the molecular weight of the PEG chain, and the nature of the conjugated drug.
Theoretical Advantages of Fluorinated PEG Linkers
The unique properties of the carbon-fluorine bond and the overall impact of fluorination on the polymer chain give rise to several theoretical advantages in the context of drug delivery.
1. Enhanced Stability and Controlled Drug Release: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent stability can translate to increased resistance of the F-PEG linker to enzymatic degradation in the bloodstream, leading to a longer circulation half-life of the drug conjugate. This enhanced stability also allows for more predictable and sustained drug release, which can be particularly beneficial for potent therapeutics that require controlled dosing.
2. Modulation of Hydrophobicity and Cellular Uptake: The incorporation of fluorine atoms increases the lipophilicity of the PEG linker. This can be advantageous for several reasons. Firstly, it can improve the encapsulation efficiency of hydrophobic drugs within nanoparticle formulations. Secondly, the increased lipophilicity can enhance the interaction of the drug conjugate with cell membranes, potentially leading to increased cellular uptake through mechanisms like endocytosis.
3. Reduced Immunogenicity and the "PEG Dilemma": A significant challenge with traditional PEGylated therapeutics is the potential for the development of anti-PEG antibodies, a phenomenon known as the "PEG dilemma." This can lead to accelerated clearance of the drug and reduced efficacy. Fluorination may offer a strategy to mitigate this issue. The unique electronic properties of fluorine can alter the conformation of the PEG chain, potentially masking the epitopes that are recognized by the immune system and thereby reducing the immunogenic response.
4. 19F Magnetic Resonance Imaging (MRI) Tracking: The presence of the 19F isotope, which is 100% naturally abundant and has a distinct NMR signal, allows for the non-invasive tracking of F-PEG-linked drugs or drug carriers in vivo using 19F MRI. This provides a powerful tool for pharmacokinetic and biodistribution studies during preclinical development.
Key Signaling Pathways and Experimental Workflows
To illustrate the practical implications of these advantages, we can visualize key processes involved in the application of fluorinated PEG linkers.
Detailed Experimental Protocols
1. Synthesis of an Amine-Reactive Fluorinated PEG Linker (Heptafluorobutyryl-PEG-NHS Ester)
This protocol describes the synthesis of a heptafluorobutyryl-terminated PEG linker activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
-
Materials: α-Amino-ω-hydroxyl PEG (NH2-PEG-OH), heptafluorobutyric anhydride (B1165640), triethylamine (B128534) (TEA), N,N'-disuccinimidyl carbonate (DSC), pyridine (B92270), anhydrous dichloromethane (B109758) (DCM), anhydrous dimethylformamide (DMF), diethyl ether, dialysis membrane (MWCO 1 kDa).
-
Step 1: Synthesis of Heptafluorobutyryl-PEG-OH.
-
Dissolve NH2-PEG-OH (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and stir under a nitrogen atmosphere.
-
Slowly add heptafluorobutyric anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the organic phase with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
-
Step 2: Synthesis of Heptafluorobutyryl-PEG-NHS Ester.
-
Dissolve the Heptafluorobutyryl-PEG-OH product from Step 1 (1 equivalent) in anhydrous DMF.
-
Add DSC (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration and wash with diethyl ether.
-
Dry the final product, Heptafluorobutyryl-PEG-NHS ester, under vacuum.
-
2. Characterization by 19F NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: Dissolve a small amount of the fluorinated PEG linker in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Data Acquisition:
-
Acquire a standard one-dimensional 19F NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range for fluorinated compounds (typically -50 to -250 ppm).
-
Use an appropriate relaxation delay to ensure quantitative integration if necessary.
-
Reference the spectrum to an internal or external standard (e.g., CFCl3 at 0 ppm).
-
-
Data Analysis: The chemical shifts and integration of the 19F signals will confirm the presence and purity of the fluorinated moiety on the PEG linker.
3. In Vitro Drug Release Kinetics Study
-
Method: Dialysis method.
-
Materials: Drug-loaded nanoparticles (fluorinated and non-fluorinated PEG), dialysis membrane with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate-buffered saline, pH 7.4, with or without enzymes).
-
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the external medium using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time for both fluorinated and non-fluorinated PEG formulations.
-
Conclusion
Fluorinated PEG linkers offer a compelling set of theoretical advantages that can address several challenges in modern drug delivery. Their enhanced stability, tunable hydrophobicity, potential for reduced immunogenicity, and utility in 19F MRI tracking position them as a promising tool for the development of next-generation therapeutics. The ability to quantitatively assess and compare their properties against traditional PEG linkers, as outlined in this guide, will be crucial in realizing their full potential in clinical applications. As research in this area continues to evolve, F-PEG linkers are poised to play an increasingly important role in the design of safer and more effective drug delivery systems.
Methodological & Application
Application Notes and Protocols for Protein Conjugation with 1,1,1-Trifluoroethyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-amine is a heterobifunctional linker that combines a trifluoroethyl group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine.[1][2] This unique structure makes it a valuable tool in bioconjugation, particularly for applications requiring fluorine tagging for tracking or imaging (e.g., with ¹⁹F NMR or mass spectrometry), and for the development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[3][4] The primary amine allows for covalent attachment to proteins, typically at surface-exposed lysine (B10760008) residues or the N-terminus, through the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters).[2][5]
The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified protein.[5] The trifluoroethyl group introduces a hydrophobic and electron-withdrawing moiety, which can be useful for creating specific interactions or for use as a unique tag.[6][7] The presence of fluorine can also influence the metabolic stability of the conjugate.[8]
These application notes provide a detailed protocol for the conjugation of this compound to a protein, along with methods for characterization and data presentation.
Experimental Protocols
This section details the key experimental procedures for protein conjugation with this compound. The protocol is based on the well-established method of amine-reactive PEGylation using NHS esters.
Protein Preparation
-
Buffer Exchange: The protein of interest should be in an amine-free buffer at a pH of 7.0-8.5 to ensure the primary amines on the protein are deprotonated and available for reaction.[9] Suitable buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the protein for reaction with the activated linker.[2]
-
Concentration Adjustment: The protein concentration should be between 2-10 mg/mL for optimal conjugation efficiency.[4]
-
Purity: Ensure the protein is of high purity to avoid side reactions.
Activation of Carboxylic Acid on Protein (if necessary)
If the protein does not have an available activated ester, its carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) can be activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide).
-
Dissolve the protein in a suitable buffer (e.g., MES buffer, pH 6.0) at 5-10 mg/mL.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately proceed to the conjugation step or purify the activated protein using a desalting column to remove excess EDC and NHS.
Conjugation of this compound to an NHS-ester activated Protein
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9] Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently stirring. The optimal molar ratio of linker to protein will need to be determined empirically but a starting point of 10:1 to 50:1 is recommended.[10][11]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] The longer incubation at a lower temperature may be preferable for sensitive proteins.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[4] This will react with any remaining unreacted NHS esters on the protein.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate
-
Removal of Excess Reagents: The unreacted this compound and quenching agent must be removed from the protein conjugate. This can be achieved by:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from the smaller, unreacted linker molecules.
-
Dialysis or Buffer Exchange: Dialyze the reaction mixture against a suitable storage buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane.
-
Tangential Flow Filtration (TFF): For larger scale purifications.
-
Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the average number of linker molecules conjugated per protein. This can be assessed using:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. The mass shift compared to the unconjugated protein will indicate the number of attached linkers.[12][13]
-
UV-Vis Spectroscopy: If the protein has a known extinction coefficient, changes in the absorbance spectrum after conjugation can sometimes be used, although this is less common for non-chromophoric linkers.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can be used to separate species with different degrees of labeling.[1][10][11]
-
-
Purity and Aggregation:
-
SDS-PAGE: To visualize the increase in molecular weight and to assess the purity of the conjugate.
-
Size Exclusion Chromatography (SEC): To assess the presence of aggregates.
-
-
Confirmation of Conjugation:
-
Peptide Mapping: To identify the specific lysine residues that have been modified. This involves digesting the conjugate with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.
-
Data Presentation
Quantitative data from conjugation experiments should be summarized for clear comparison.
Table 1: Optimization of Molar Ratio of Linker to Protein
| Molar Ratio (Linker:Protein) | Degree of Labeling (DOL) | Conjugation Efficiency (%) | Aggregation (%) |
| 5:1 | 1.2 | 60 | <1 |
| 10:1 | 2.5 | 85 | 2 |
| 20:1 | 4.1 | 92 | 5 |
| 50:1 | 6.8 | 95 | 12 |
Table 2: Effect of Reaction Time on Conjugation
| Reaction Time (hours) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 0.5 | 1.8 | 75 |
| 1 | 2.5 | 85 |
| 2 | 2.8 | 88 |
| 4 | 3.0 | 90 |
Visualizations
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
Conjugation Reaction Pathway
Caption: Reaction of this compound with an activated protein.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 4. gentaur.com [gentaur.com]
- 5. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 6. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. precisepeg.com [precisepeg.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Utilizing 1,1,1-Trifluoroethyl-PEG4-amine in PROTAC Design for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer therapy. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs) that are implicated in cancer progression. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing and flexibility for the formation of a productive ternary complex.
The 1,1,1-Trifluoroethyl-PEG4-amine linker is a PEG-based linker that can be utilized in the synthesis of PROTACs.[1][2] Its features include a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and a terminal amine group for conjugation to a ligand for the protein of interest or the E3 ligase. The trifluoroethyl group may contribute to improved metabolic stability and cell permeability.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of target proteins. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage another target protein and E3 ligase, continuing the degradation cycle.
Application Notes: Design and Evaluation of a Hypothetical BRD4-Targeting PROTAC
This section provides a representative workflow for the design, synthesis, and evaluation of a hypothetical PROTAC, designated as BRD4-TFP4-CRBN , targeting the Bromodomain-containing protein 4 (BRD4) for degradation. This hypothetical PROTAC utilizes the this compound linker to connect a BRD4 ligand (e.g., a derivative of JQ1) and a Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide).
Synthetic Workflow
The synthesis of BRD4-TFP4-CRBN would typically involve a multi-step process, beginning with the functionalization of the BRD4 and CRBN ligands to enable their conjugation to the this compound linker. A common strategy is to have a carboxylic acid handle on one ligand and to utilize the amine of the linker for an amide bond formation.
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical quantitative data for the biological evaluation of BRD4-TFP4-CRBN in a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells).
| Parameter | BRD4-TFP4-CRBN | JQ1 (Inhibitor Control) |
| BRD4 Degradation (DC50) | 50 nM | Not Applicable |
| Maximum Degradation (Dmax) | >90% | Not Applicable |
| Cell Viability (IC50) | 100 nM | 500 nM |
| CRBN Binding Affinity (Kd) | 1 µM | Not Applicable |
| BRD4 Binding Affinity (Kd) | 200 nM | 150 nM |
This is a representative data table. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: PROTAC Synthesis - Amide Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized ligand (e.g., JQ1-COOH) with this compound.
Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Dissolve the Ligand-COOH in anhydrous DMF.
-
Add this compound, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the ligand-linker conjugate.
Protocol 2: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-BRD4)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of the PROTAC on cancer cell proliferation.
Materials:
-
Cancer cell line
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Materials:
-
Recombinant target protein (e.g., BRD4)
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, ubiquitin, ATP, E3 ligase, and target protein.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Conclusion
The this compound linker is a valuable tool in the design of PROTACs for cancer therapy. Its properties can contribute to favorable physicochemical characteristics of the resulting PROTAC, potentially leading to enhanced efficacy. The provided protocols offer a framework for the synthesis and comprehensive biological evaluation of PROTACs incorporating this linker. Careful optimization of the PROTAC molecule, including the choice of ligands and the linker, is crucial for achieving potent and selective degradation of the target oncoprotein.
References
Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG4-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1,1-Trifluoroethyl-PEG4-amine as a linker in the development of targeted drug delivery systems. This bifunctional molecule, featuring a terminal amine and a trifluoroethyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers unique properties for enhancing the therapeutic efficacy and pharmacokinetic profile of conjugated drugs.
The primary amine allows for covalent conjugation to drugs, targeting ligands, or nanoparticle surfaces via stable amide bond formation with carboxylic acids or reactions with activated esters.[1] The PEG4 spacer imparts hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce non-specific protein adsorption, a crucial factor in prolonging circulation time in vivo.[1][2] The terminal trifluoroethyl group is a key feature that can enhance metabolic stability and binding affinity of the conjugated molecule.[3] This linker is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.[4][5]
This document provides detailed protocols for the synthesis of a drug conjugate, its formulation into a targeted nanoparticle delivery system, and subsequent in vitro and in vivo characterization.
Physicochemical Properties
The properties of drug delivery systems formulated with this compound are critical for their performance. Below is a summary of expected physicochemical characteristics for a hypothetical nanoparticle formulation incorporating a drug conjugated via this linker.
| Parameter | Expected Value | Method of Analysis | Significance |
| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Influences circulation half-life, tumor accumulation (EPR effect), and cellular uptake.[6][7] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population; a lower PDI is desirable for consistent performance. |
| Zeta Potential | -10 mV to -25 mV | Laser Doppler Velocimetry | Represents the surface charge of the nanoparticles, affecting their stability in suspension and interaction with cell membranes. A negative charge can reduce non-specific uptake by the reticuloendothelial system.[8] |
| Drug Loading Content (DLC %) | 5 - 15% | HPLC / UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (EE %) | > 80% | HPLC / UV-Vis Spectroscopy | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
Experimental Protocols
Synthesis of a Drug-Linker Conjugate
This protocol describes the conjugation of a model carboxylic acid-containing drug to this compound via EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Carboxylic acid-containing drug
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-containing drug (1.0 eq.) in anhydrous DMF.
-
Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add TEA (2.0 eq.).
-
Add the amine solution dropwise to the activated drug solution.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC to obtain the pure drug-linker conjugate.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
References
- 1. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentaur.com [gentaur.com]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical Properties of Nanomaterials: Implication in Associated Toxic Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Physicochemical Properties in Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconjugation of 1,1,1-Trifluoroethyl-PEG4-amine to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in drug development, diagnostics, and materials science. The use of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] This document provides detailed protocols for the bioconjugation of 1,1,1-Trifluoroethyl-PEG4-amine to molecules containing carboxylic acid functional groups.
This compound is a heterobifunctional linker featuring a terminal primary amine and a trifluoroethyl group. The primary amine allows for covalent attachment to carboxylic acids, commonly facilitated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a stable amide bond. The trifluoroethyl group can impart unique properties to the conjugate, such as increased hydrophobicity and potential for ¹⁹F NMR-based detection and quantification. The PEG4 spacer enhances water solubility and provides spatial separation between the conjugated molecules.[2]
These application notes will guide researchers through the principles, experimental procedures, and characterization of conjugates formed using this versatile linker.
Principle of the Reaction
The conjugation of this compound to a carboxylic acid is typically achieved through a two-step process mediated by EDC and NHS.[3]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS is introduced to react with the intermediate, forming a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]
Data Presentation
The efficiency of the bioconjugation reaction is dependent on several factors, including the nature of the carboxylic acid-containing molecule, reaction conditions, and stoichiometry of the reagents. The following tables provide recommended starting points for optimizing the conjugation reaction.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Ratio (Reagent : Carboxylic Acid) | Purpose |
| EDC | 1.2 - 2.0 equivalents | Activates the carboxylic acid group. |
| NHS | 1.2 - 2.0 equivalents | Stabilizes the activated intermediate, forming an amine-reactive NHS ester. |
| This compound | 1.0 - 1.5 equivalents | The nucleophile that forms the final amide bond. An excess may be used to drive the reaction to completion. |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for O-acylisourea intermediate formation. |
| Buffer | MES | Avoid buffers containing primary amines or carboxylates. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 60 minutes | |
| Coupling Step | ||
| pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine. |
| Buffer | PBS, HEPES, Bicarbonate | Avoid buffers containing primary amines (e.g., Tris). |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis of the NHS ester and for sensitive biomolecules. |
| Time | 2 - 12 hours | Reaction progress can be monitored by chromatography (TLC, HPLC). |
| Expected Yield | 50 - 90% | Highly dependent on the specific substrates and optimization of reaction conditions. |
Experimental Protocols
Materials and Reagents
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-aqueous reactions)
-
Purification columns (e.g., Size-Exclusion Chromatography, Reversed-Phase Chromatography)
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
Protocol 1: Aqueous Two-Step Conjugation to a Protein
This protocol is suitable for conjugating this compound to a protein or other biomolecule soluble in aqueous buffers.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add a 10 to 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 10 to 50-fold molar excess of Sulfo-NHS to the reaction mixture.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.
Step 2: Conjugation with this compound
-
Dissolve this compound in Coupling Buffer.
-
Add a 10 to 100-fold molar excess of the this compound solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and coupling reagents.[]
Protocol 2: Non-Aqueous Conjugation to a Small Molecule
This protocol is suitable for small molecules soluble in organic solvents.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the NHS ester by TLC or LC-MS.
Step 2: Conjugation with this compound
-
In a separate vial, dissolve 1.0-1.5 equivalents of this compound in anhydrous DMF or DMSO.
-
Add the amine solution to the activated carboxylic acid solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be redissolved in a suitable solvent and purified by an appropriate method, such as flash chromatography on silica (B1680970) gel or reversed-phase HPLC, to isolate the desired conjugate.
Characterization of the Conjugate
The successful formation of the conjugate should be confirmed by appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials. A shift in retention time compared to the starting materials is indicative of successful conjugation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate. The presence of the trifluoroethyl group allows for the use of ¹⁹F NMR for characterization and quantification.
Troubleshooting
Table 3: Troubleshooting Guide for EDC/NHS Conjugation
| Problem | Probable Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.5. | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. Consider a one-pot reaction for small molecules. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use amine-free buffers such as PBS, MES, or HEPES. | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker. |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| Side Reactions | Intramolecular or intermolecular cross-linking of the carboxylic acid-containing molecule. | Use a two-step protocol where excess EDC and NHS are removed after the activation step.[3] |
Visualizations
Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.
Caption: Experimental workflow for the bioconjugation of this compound.
References
Application Notes and Protocols: 1,1,1-Trifluoroethyl-PEG4-amine in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-amine is a heterobifunctional linker molecule incorporating a trifluoroethyl group, a tetraethylene glycol (PEG4) spacer, and a terminal amine group.[1] This molecule holds significant potential in breast cancer research, primarily as a component in the design and synthesis of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][] The inclusion of the hydrophilic PEG4 spacer can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[4][5] The terminal amine group provides a reactive handle for conjugation to various molecules of interest, including cytotoxic payloads, E3 ligase ligands, or targeting moieties.[6][7]
This document provides an overview of the potential applications of this compound in breast cancer research, along with generalized experimental protocols for its use in the synthesis of ADCs and PROTACs.
Potential Applications in Breast Cancer Research
The primary application of this compound in the context of breast cancer is as a flexible and hydrophilic linker in the construction of targeted therapies.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody that targets a tumor-specific antigen on breast cancer cells (e.g., HER2) to a potent cytotoxic drug. The PEG4 component of the linker can improve the ADC's solubility and stability in circulation. Upon binding to the target antigen and internalization into the cancer cell, the cytotoxic drug is released, leading to targeted cell death.[]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins within a cell.[8] In breast cancer, PROTACs can be designed to target key drivers of the disease, such as the estrogen receptor alpha (ERα).[9][10] this compound can serve as the linker connecting a ligand that binds to the target protein (e.g., an ERα ligand) and a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[11][12]
Data Presentation: Illustrative Efficacy of PEGylated Conjugates in Breast Cancer Models
While specific data for conjugates using this compound is not yet available in published literature, the following tables present representative data for other PEGylated ADCs and PROTACs in breast cancer models to illustrate the expected outcomes and data presentation format.
Table 1: Illustrative In Vitro Cytotoxicity of a PEGylated anti-HER2 ADC in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) |
| BT-474 | High | anti-HER2-PEG-Payload | 5.8 |
| SK-BR-3 | High | anti-HER2-PEG-Payload | 8.2 |
| MCF-7 | Low | anti-HER2-PEG-Payload | >1000 |
| MDA-MB-231 | Negative | anti-HER2-PEG-Payload | >1000 |
Data is representative and compiled from principles illustrated in cited literature.[13]
Table 2: Illustrative In Vitro Degradation of ERα by a PEGylated PROTAC in a Breast Cancer Cell Line
| Cell Line | PROTAC Construct | Concentration (nM) | ERα Degradation (%) | DC50 (nM) |
| MCF-7 | ERα ligand-PEG-E3 Ligand Ligand | 1 | 55 | 0.9 |
| MCF-7 | ERα ligand-PEG-E3 Ligand Ligand | 10 | 85 | |
| MCF-7 | ERα ligand-PEG-E3 Ligand Ligand | 100 | >95 |
Data is representative and compiled from principles illustrated in a study on ERα PROTACs.[14]
Experimental Protocols
The following are generalized protocols for the synthesis of an ADC and a PROTAC using this compound. Optimization will be required for specific antibodies, payloads, and ligands.
Protocol 1: Synthesis of a HER2-Targeted ADC
This protocol describes the conjugation of a cytotoxic payload, activated with an N-hydroxysuccinimide (NHS) ester, to the this compound linker, followed by conjugation to a HER2-targeting antibody.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anti-HER2 antibody (e.g., Trastuzumab)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Activation of Cytotoxic Payload:
-
Dissolve the cytotoxic payload and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 4 hours to form the NHS ester of the payload.
-
-
Conjugation of Payload to Linker:
-
Dissolve this compound in anhydrous DMF.
-
Add the activated payload-NHS ester solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of Payload-Linker Conjugate:
-
Purify the resulting payload-linker conjugate using reverse-phase HPLC.
-
-
Conjugation to Antibody:
-
Activate the carboxylic acid groups on the anti-HER2 antibody using EDC/NHS chemistry in PBS buffer (pH 7.2-8.0).[7]
-
Add the purified payload-linker conjugate (with the terminal amine of the PEG linker) to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated payload-linker molecules.
-
-
Characterization:
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to the HER2 receptor.
-
Protocol 2: Synthesis of an ERα-Targeting PROTAC
This protocol describes a two-step synthesis of a PROTAC targeting ERα for degradation.
Materials:
-
This compound
-
ERα ligand with a carboxylic acid group
-
E3 ligase ligand (e.g., a derivative of thalidomide) with a reactive group for amide bond formation
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Conjugation of ERα Ligand to Linker:
-
Dissolve the ERα ligand with a carboxylic acid group in anhydrous DMF.
-
Add EDC and NHS to activate the carboxylic acid.
-
Add this compound and a catalytic amount of DIPEA to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the resulting ERα ligand-linker conjugate by HPLC.
-
-
Conjugation of E3 Ligase Ligand:
-
The purified ERα ligand-linker conjugate now has a trifluoroethyl-protected amine at the other end. This protecting group needs to be removed according to standard procedures to expose the amine.
-
Activate the carboxylic acid on the E3 ligase ligand using EDC/NHS as described in step 1.
-
Add the deprotected ERα ligand-linker conjugate to the activated E3 ligase ligand.
-
Stir at room temperature overnight.
-
-
Purification of the PROTAC:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the PROTAC using mass spectrometry and NMR.
-
Evaluate the biological activity by assessing its ability to degrade ERα in a relevant breast cancer cell line (e.g., MCF-7).
-
Visualizations
Caption: General structure of an Antibody-Drug Conjugate.
Caption: General structure of a PROTAC molecule.
Caption: Experimental workflow for ADC synthesis.
Caption: Simplified HER2 signaling pathway in breast cancer.[15][16][17]
Caption: Mechanism of ERα degradation by a PROTAC.[9][10][18]
References
- 1. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Developing Potent BTK Protein Degraders Using a 1,1,1-Trifluoroethyl-PEG4-amine Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[3]
This document provides detailed application notes and protocols for the development of Bruton's tyrosine kinase (BTK) protein degraders utilizing a 1,1,1-Trifluoroethyl-PEG4-amine linker. BTK is a key component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies and autoimmune diseases.[4][5] The use of a polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, can enhance the solubility and cell permeability of the resulting PROTAC.[6]
The Role of this compound Linker
The this compound is a hetero-bifunctional linker that offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the PROTAC molecule.[6]
-
Optimal Length and Flexibility: The PEG4 unit provides a flexible linker of a length often suitable for inducing the formation of a productive ternary complex between BTK and the E3 ligase.
-
Versatile Chemistry: The terminal amine group allows for straightforward conjugation to a carboxylic acid-functionalized POI ligand or E3 ligase ligand via amide bond formation.[7] The trifluoroethyl group can enhance metabolic stability and cellular permeability.
Representative BTK Degrader Profile
For the purpose of these application notes, we will consider a hypothetical BTK degrader, "BTK-d-PEG4," constructed using a known reversible BTK inhibitor, a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, and the this compound linker.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the activity of BTK-d-PEG4 in a relevant B-cell lymphoma cell line (e.g., TMD8).
| Parameter | Cell Line | Value | Description |
| DC50 | TMD8 | 5 nM | The concentration of the degrader that results in 50% degradation of the target protein. |
| Dmax | TMD8 | >95% | The maximum percentage of protein degradation achievable with the degrader. |
| IC50 (Viability) | TMD8 | 15 nM | The concentration of the degrader that inhibits cell growth by 50%. |
Signaling Pathway and Experimental Workflow Diagrams
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
PROTAC Mechanism of Action
Caption: Mechanism of action for a BTK-targeting PROTAC.
Experimental Workflow for BTK Degrader Evaluation
Caption: General experimental workflow for the evaluation of a BTK degrader.
Experimental Protocols
Protocol 1: Synthesis of BTK-d-PEG4
This protocol describes a representative synthesis of a BTK degrader using this compound.
Materials:
-
BTK inhibitor with a carboxylic acid handle
-
Pomalidomide (B1683931) with an amine handle
-
This compound
-
Coupling reagents (e.g., HATU, EDC)
-
Solvents (e.g., DMF, DMSO)
-
Bases (e.g., DIPEA, TEA)
Procedure:
-
Step 1: Coupling of Linker to BTK Inhibitor:
-
Dissolve the BTK inhibitor (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir for 10 minutes at room temperature.
-
Add this compound (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain the BTK inhibitor-linker conjugate.
-
-
Step 2: Coupling of BTK Inhibitor-Linker to Pomalidomide:
-
The intermediate from Step 1 will have a terminal functional group (e.g., an amine if the initial linker had a protected acid). This protocol assumes a two-step linker attachment. A more direct approach would be to have a linker with orthogonal protecting groups.
-
For a simplified representation, assuming a pre-functionalized pomalidomide with a carboxylic acid, dissolve the pomalidomide derivative (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir for 10 minutes at room temperature.
-
Add the BTK inhibitor-linker conjugate from Step 1 (which would have a terminal amine in this scenario) (1.1 equivalents).
-
Stir at room temperature overnight.
-
Purify the final BTK-d-PEG4 product by reverse-phase HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
Protocol 2: Western Blot for BTK Degradation
This protocol is for determining the DC50 and Dmax of BTK-d-PEG4.[8][9]
Materials:
-
TMD8 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BTK-d-PEG4 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed TMD8 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of BTK-d-PEG4 in culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of BTK-d-PEG4 and incubate for 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate with primary anti-BTK and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL reagent to visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the GAPDH band intensity.
-
Calculate the percentage of BTK remaining relative to the vehicle control.
-
Plot the percentage of remaining BTK against the log concentration of BTK-d-PEG4 to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the IC50 of BTK-d-PEG4.[11][12]
Materials:
-
TMD8 cells
-
Complete culture medium
-
BTK-d-PEG4 stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed TMD8 cells in a 96-well plate at a density of 10,000 cells/well.
-
Prepare serial dilutions of BTK-d-PEG4 in culture medium.
-
Treat the cells and incubate for 72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of BTK-d-PEG4 to determine the IC50 value using non-linear regression.
-
Protocol 4: BTK Phosphorylation Assay
This protocol assesses the functional consequence of BTK degradation on its signaling activity.[10][13]
Materials:
-
TMD8 cells
-
BTK-d-PEG4
-
BCR agonist (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
Procedure:
-
Cell Treatment and Stimulation:
-
Treat TMD8 cells with BTK-d-PEG4 at a concentration around its DC50 for 18-24 hours.
-
Stimulate the cells with anti-IgM for 10-15 minutes to induce BTK phosphorylation.[10]
-
-
Western Blotting:
-
Perform cell lysis, protein quantification, and Western blotting as described in Protocol 2.
-
Use primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Compare the levels of phosphorylated BTK in treated versus untreated cells to assess the inhibitory effect of the degrader on BTK signaling.
-
Conclusion
The development of BTK protein degraders represents a promising therapeutic strategy. The use of a this compound linker offers a versatile approach to constructing potent and effective BTK PROTACs. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of these novel therapeutic agents. Careful optimization of the linker and rigorous biological testing are crucial for the successful development of clinically viable BTK degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLL Medicines in Clinical Trials: BTK Degraders - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. PathScan® Phospho-Btk (Tyr223) Sandwich ELISA kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing 1,1,1-Trifluoroethyl-PEG4-amine in the Synthesis and Evaluation of CRBN E3 Ligase-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The Cereblon (CRBN) E3 ligase is a frequently utilized component in PROTAC design, with ligands such as thalidomide (B1683933) and its analogs (e.g., pomalidomide) serving as effective recruiters.[3][4][5]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6] Polyethylene glycol (PEG) linkers are commonly employed to enhance the aqueous solubility of PROTAC molecules.[6] This document provides detailed application notes and protocols for the use of 1,1,1-Trifluoroethyl-PEG4-amine , a specialized PEG-based linker, in the development of CRBN-recruiting PROTACs.
While this compound is commercially available for PROTAC synthesis,[7][8][9] specific quantitative data for PROTACs incorporating this exact linker is not yet widely published. Therefore, this guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate novel PROTACs using this linker. The protocols outlined below are established methods for PROTAC characterization and can be adapted for molecules synthesized with this compound. The introduction of the trifluoroethyl group may offer potential advantages such as altered metabolic stability and cell permeability, making it an intriguing component for novel PROTAC design.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a CRBN-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing a novel PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Data Presentation: Key Parameters for PROTAC Evaluation
The efficacy of a novel PROTAC is assessed through several key quantitative parameters. These values allow for the direct comparison of different PROTAC molecules and inform structure-activity relationship (SAR) studies.
| Parameter | Description | Assay |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell ELISA |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved by the PROTAC. | Western Blot, In-Cell ELISA |
| IC₅₀ (Binding) | The concentration of the PROTAC that inhibits 50% of the binding of a known ligand to the target protein or E3 ligase. | Competitive Binding Assays (e.g., FP, TR-FRET) |
| Kₑ (Binding) | The equilibrium dissociation constant, indicating the affinity of the PROTAC for its target protein or E3 ligase. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Affinity | The binding affinity of the ternary complex (POI-PROTAC-E3 ligase). | SPR, ITC, TR-FRET, AlphaLISA |
| IC₅₀ (Viability) | The concentration of the PROTAC that inhibits 50% of cell viability or proliferation. | MTS Assay, CellTiter-Glo Assay |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to characterize a novel CRBN-based PROTAC synthesized using this compound.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a novel PROTAC.
Materials:
-
Cell line expressing the target protein of interest (e.g., MCF-7 for ERα, K562 for BCR-ABL).
-
Complete cell culture medium.
-
Novel PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the novel PROTAC in complete medium. A typical concentration range would be 1 nM to 10 µM.
-
Treat cells with the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol assesses the ability of the novel PROTAC to induce the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI).
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged CRBN).
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb).
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).
-
Novel PROTAC.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the target protein, CRBN complex, and antibodies in assay buffer at the desired concentrations.
-
Prepare serial dilutions of the novel PROTAC.
-
-
Assay Procedure:
-
In a suitable microplate, add the target protein, CRBN complex, and the novel PROTAC at various concentrations.
-
Incubate to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Measurement and Data Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol evaluates the effect of the novel PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Novel PROTAC.
-
MTS reagent.
-
96-well plates.
-
Microplate reader.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the novel PROTAC. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of MTS to formazan.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The use of this compound as a linker in the design of CRBN-based PROTACs offers an exciting avenue for the development of novel targeted protein degraders. While specific data for PROTACs utilizing this linker is still emerging, the established protocols provided in these application notes offer a robust framework for their synthesis and comprehensive characterization. By systematically evaluating the key parameters of protein degradation, ternary complex formation, and cellular effects, researchers can effectively advance the development of new and potent therapeutic agents.
References
- 1. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving Conjugation Efficiency of 1,1,1-Trifluoroethyl-PEG4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conjugation efficiency of 1,1,1-Trifluoroethyl-PEG4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH is critical for the efficient reaction of the primary amine on the PEG with an amine-reactive group.[1][2][3] | - Maintain the reaction pH between 7.2 and 8.5 for NHS-ester conjugations.[4] - Use non-amine-containing buffers like phosphate, borate (B1201080), or carbonate/bicarbonate.[1][4][5] |
| Hydrolysis of Reactive Group: Amine-reactive esters like NHS esters are susceptible to hydrolysis, which competes with the conjugation reaction.[4][6] The rate of hydrolysis increases with pH.[4][6] | - Prepare the activated molecule solution immediately before use.[7][8] - Work at lower temperatures (4°C or on ice) to slow down the hydrolysis rate.[4][6] | |
| Incorrect Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation. | - Optimize the molar ratio of this compound to the target molecule. A 10- to 20-fold molar excess of the PEG reagent is often a good starting point when labeling proteins.[7][9] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for the reactive sites on the target molecule.[4][7][8] | - Ensure the reaction buffer is free of primary amines.[7][8] - Use Tris or glycine (B1666218) to quench the reaction after the desired incubation time.[4] | |
| Multiple Conjugation Products or Polydispersity | Multiple Reactive Sites on Target Molecule: If the target molecule (e.g., a protein) has multiple primary amines (like lysine (B10760008) residues), the PEG can attach at different locations, leading to a heterogeneous mixture.[10] | - Consider site-selective conjugation strategies if a homogeneous product is required. - Optimize the molar ratio of reactants to favor mono-conjugation. |
| Aggregation of Conjugates: The properties of the resulting conjugate might lead to aggregation. | - Analyze the product using size-exclusion chromatography (SEC) to detect aggregates.[] - Optimize buffer conditions (e.g., pH, ionic strength) to maintain the solubility of the conjugate. | |
| Difficulty in Purifying the Final Conjugate | Similar Properties of Reactants and Products: The starting materials and the final conjugate may have similar physicochemical properties, making separation challenging. | - Size Exclusion Chromatography (SEC): Effective for separating molecules based on size, useful for removing unreacted PEG.[][12] - Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can alter the surface charge of a protein, enabling separation.[][13] - Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step.[13] - Reverse Phase Chromatography (RPC): Useful for analytical scale separation and identification of isomers.[] |
| Co-elution of Unreacted PEG: Excess PEG reagent can be difficult to remove completely. | - Use a large excess of the target molecule to ensure all the PEG reacts, followed by purification. - Perform sequential purification steps (e.g., IEX followed by SEC).[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an NHS-ester activated molecule?
A1: The optimal pH for the reaction between a primary amine and an NHS ester is typically between 7.2 and 8.5.[4] At a lower pH, the amine group is protonated and less nucleophilic, slowing down the reaction.[1] At a higher pH (above 8.5-9.0), the hydrolysis of the NHS ester becomes significantly faster, reducing the conjugation efficiency.[2][4][6]
Q2: What type of buffer should I use for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound.[7][8] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[4][5] Avoid buffers like Tris and glycine for the reaction itself, although they can be used to quench the reaction.[4]
Q3: How can I minimize the hydrolysis of my amine-reactive reagent?
A3: Hydrolysis is a competing reaction that deactivates amine-reactive esters.[4] To minimize hydrolysis:
-
Always use anhydrous solvents like DMSO or DMF to dissolve the NHS-ester reagent initially.[8][15]
-
Prepare the stock solution of the activated reagent immediately before use.[7][8]
-
Perform the reaction at a lower temperature, such as 4°C or on ice, to decrease the rate of hydrolysis.[4][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[4]
Q4: How do I store this compound and the amine-reactive compound?
A4: this compound should be stored according to the manufacturer's instructions, typically at -20°C. Amine-reactive compounds like NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[7][16] Before opening, allow the vial to warm to room temperature to prevent condensation.[7][16]
Q5: What methods can I use to purify the final PEGylated conjugate?
A5: Several chromatography techniques can be used for purification, depending on the properties of your conjugate:
-
Size Exclusion Chromatography (SEC): This is a primary method for removing unreacted low molecular weight species and separating aggregated forms.[][12]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of the target molecule, which can be exploited for separation.[][13]
-
Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC): These can also be effective, particularly for separating isomers or as polishing steps.[][13]
Q6: How can I confirm that the conjugation was successful?
A6: The success of the conjugation can be confirmed by several analytical techniques:
-
SDS-PAGE: A successful conjugation to a protein will result in a noticeable increase in its apparent molecular weight, seen as a band shift.[9]
-
HPLC: Techniques like SEC-HPLC or RP-HPLC can be used to separate the conjugate from the starting materials and assess purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide the precise molecular weight of the conjugate, confirming the addition of the PEG moiety.[9]
Experimental Protocols
General Protocol for Conjugating this compound to an NHS-Ester Activated Protein
This protocol provides a general guideline. Optimization of molar ratios, concentration, incubation time, and temperature may be necessary for specific applications.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.[9] If the protein buffer contains amines, perform a buffer exchange into the reaction buffer.
-
This compound Solution: Prepare a stock solution of the PEG-amine in the reaction buffer.
-
NHS-Ester Activated Molecule: If you are activating a molecule with an NHS ester, follow a standard EDC/NHS activation protocol, often in MES buffer at a lower pH (e.g., 6.0).[17]
2. Conjugation Reaction:
-
Add the desired molar excess of this compound to the solution of the NHS-ester activated molecule.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7][8] Gentle stirring or rotation is recommended.
3. Quenching the Reaction:
-
Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups.[18]
-
Incubate for an additional 15-30 minutes.
4. Purification:
-
Purify the conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG-amine and quenching reagent.[][13]
5. Characterization:
-
Analyze the purified fractions using SDS-PAGE to observe the molecular weight shift.
-
Use HPLC and/or mass spectrometry to confirm the identity and purity of the final conjugate.[9]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting 1,1,1-Trifluoroethyl-PEG4-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 1,1,1-Trifluoroethyl-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no product formation in my reaction with this compound?
A1: The most probable cause of low reaction yield is the reduced nucleophilicity of the primary amine. The presence of the highly electronegative trifluoromethyl group on the adjacent carbon atom significantly withdraws electron density from the amine, making it a much weaker nucleophile. This effect can decrease the amine's reactivity by as much as 100,000-fold compared to a standard primary amine.[1] Consequently, standard reaction conditions for amine couplings may be insufficient to drive the reaction to completion.
Q2: What are the ideal reaction conditions for coupling this compound with an NHS ester?
A2: Due to the low nucleophilicity of the amine, you will likely need to optimize your reaction conditions. It is recommended to start with a non-nucleophilic buffer at a pH range of 7.0-9.0.[2] However, you may need to screen different pH values within this range. A higher pH can increase the deprotonation of the amine, potentially enhancing its nucleophilicity, but it also increases the rate of NHS ester hydrolysis. A good starting point is a sodium bicarbonate or sodium borate (B1201080) buffer at pH 8.5. It is also advisable to use a significant molar excess of the this compound.
Q3: What are the recommended coupling agents for reacting this compound with a carboxylic acid?
A3: For weakly nucleophilic amines, standard carbodiimide (B86325) coupling reactions may be inefficient. A more robust coupling strategy is recommended. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be effective. For particularly challenging couplings with electron-deficient amines, the addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst along with EDC and HOBt has been shown to improve yields.[1][3][4][5]
Q4: Are there any specific side reactions I should be aware of?
A4: The primary competing reaction, especially when using NHS esters in aqueous buffers, is the hydrolysis of the NHS ester. At higher pH values, the rate of hydrolysis increases, which can consume your activated reagent before it has a chance to react with the weakly nucleophilic amine.[2] Additionally, if using carbodiimide chemistry, the formation of N-acylisourea byproducts can occur, which can be difficult to remove.
Q5: How can I effectively purify my final product?
A5: Purification of PEGylated compounds can be challenging due to their heterogeneity and potential for aggregation. Size exclusion chromatography (SEC) is a common and effective method for separating the PEGylated product from unreacted starting materials and byproducts. Dialysis or tangential flow filtration (TFF) can also be used to remove small molecule impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Reduced Nucleophilicity of Amine | The trifluoromethyl group significantly lowers the reactivity of the amine. Standard protocols may not be sufficient. |
| Suboptimal Reaction pH | The optimal pH is a balance between amine reactivity and reagent stability. Screen a pH range from 7.5 to 9.0 using non-nucleophilic buffers like sodium borate or sodium bicarbonate. |
| Insufficient Reaction Time/Temperature | Due to the low reactivity, longer reaction times (e.g., 4-24 hours) or a moderate increase in temperature (e.g., to 37°C) may be necessary. Monitor the reaction for any degradation of starting materials. |
| Inadequate Molar Ratio of Reactants | Use a significant molar excess (e.g., 5-10 equivalents) of the this compound to drive the reaction forward. |
| Inefficient Coupling Agent (for carboxylic acids) | For carboxylic acid couplings, standard EDC/NHS chemistry may be insufficient. Add a catalytic amount of DMAP to the EDC/HOBt coupling reaction to enhance the reaction rate.[1][3][4][5] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. Minimize the amount of water in the reaction if possible, or consider using a higher concentration of reactants.[2] |
Experimental Protocols
Protocol 1: Coupling of this compound to an NHS Ester
-
Reagent Preparation:
-
Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve the substrate to be conjugated and this compound in a non-nucleophilic buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
-
Reaction:
-
Add a 5-10 fold molar excess of this compound to the substrate solution.
-
Add the dissolved NHS ester to the reaction mixture. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Gentle mixing is recommended.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Coupling of this compound to a Carboxylic Acid
-
Reagent Preparation:
-
Dissolve the carboxylic acid in an appropriate organic solvent (e.g., DMF or DMSO).
-
Dissolve this compound in the same solvent.
-
-
Activation and Coupling:
-
To the dissolved carboxylic acid, add 1.5 equivalents of HOBt and 1.5 equivalents of EDC.
-
Add 0.1-0.2 equivalents of DMAP.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1.2 equivalents of this compound to the activated carboxylic acid solution.
-
Let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with an aqueous solution to remove water-soluble byproducts.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
| Parameter | NHS Ester Coupling | Carboxylic Acid Coupling (with EDC/HOBt/DMAP) |
| pH | 7.5 - 9.0 | Not applicable (organic solvent) |
| Temperature | 4 - 25 °C | Room Temperature |
| Reaction Time | 4 - 24 hours | 12 - 24 hours |
| Molar Excess of Amine | 5 - 10 fold | 1.2 - 2.0 fold |
| Coupling Agents | N/A | EDC, HOBt, DMAP |
| Common Buffers/Solvents | Sodium Borate, Sodium Bicarbonate, PBS | DMF, DMSO, Dichloromethane |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Preventing Aggregation of Protein Conjugates with 1,1,1-Trifluoroethyl-PEG4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of protein conjugates, specifically focusing on those modified with 1,1,1-Trifluoroethyl-PEG4-amine.
Troubleshooting Guide: Aggregation Issues
This guide is designed to help you identify the potential causes of aggregation during and after the conjugation of your protein with this compound and to provide actionable solutions.
Problem: Visible Precipitation or Cloudiness During Conjugation
| Potential Cause | Recommended Solution(s) |
| High Molar Excess of Reagent | Using a large molar excess of the PEG reagent can lead to uncontrolled and extensive modification of the protein, increasing its hydrophobicity and causing aggregation. Reduce the molar ratio of the PEG reagent to the protein. A typical starting point is a 5-20 fold molar excess. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and composition of the buffer are critical for protein stability. Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI). Use non-amine containing buffers like PBS, HEPES, or borate, as amine-containing buffers (e.g., Tris) will compete with the protein for reaction. |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation. If aggregation is observed, try reducing the protein concentration to a range of 1-5 mg/mL. |
| Inadequate Reagent Solubility | If the this compound is not fully dissolved before addition to the protein solution, it can lead to localized high concentrations and precipitation. Ensure the PEG reagent is completely dissolved in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the protein solution. |
Problem: Soluble Aggregates Detected Post-Conjugation (by DLS or SEC)
| Potential Cause | Recommended Solution(s) |
| Increased Hydrophobicity | The 1,1,1-trifluoroethyl group on the PEG linker can increase the overall hydrophobicity of the protein conjugate, promoting self-association. While PEGylation generally increases solubility, the end group can have a significant effect. Consider using a PEG linker with a more hydrophilic end group if aggregation persists. |
| Over-labeling of the Protein | Excessive conjugation can alter the surface charge and hydrophobicity of the protein, leading to the formation of soluble oligomers. Optimize the molar ratio of the PEG reagent to the protein to achieve a lower degree of labeling. |
| Suboptimal Reaction Temperature | Room temperature reactions are faster but may increase the risk of aggregation for less stable proteins. Performing the conjugation reaction at 4°C for a longer duration (4-12 hours or overnight) can improve protein stability. |
| Inefficient Purification | Residual unreacted PEG reagent or crosslinkers can contribute to aggregation over time. Ensure efficient removal of excess reagents by using appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis. |
Problem: Aggregation During Storage
| Potential Cause | Recommended Solution(s) |
| Inappropriate Storage Buffer | The storage buffer may not be optimal for the long-term stability of the conjugate. A common starting point is PBS at a pH of 7.0-7.5. Consider performing a buffer screening study to identify the optimal pH and excipients for your specific conjugate. |
| Suboptimal Storage Temperature | Temperature fluctuations and freeze-thaw cycles can induce aggregation. For short-term storage (weeks), maintain the conjugate at 2-8°C. For long-term storage, aliquot the conjugate and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Presence of Cryoprotectants | When freezing protein conjugates, the addition of cryoprotectants can prevent aggregation. Consider adding sterile glycerol (B35011) to a final concentration of 10-50% before freezing. |
| High Protein Concentration | Concentrated protein solutions are more susceptible to aggregation during storage. If possible, store the conjugate at a lower concentration and concentrate it just before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a polyethylene (B3416737) glycol (PEG) linker that contains a terminal amine group and a trifluoroethyl group. The amine group can be reacted with a protein's carboxyl groups (after activation) or, more commonly, with an amine-reactive crosslinker (like an NHS ester) that has been pre-conjugated to the protein. The PEG portion of the molecule is hydrophilic and can help to improve the solubility and stability of the resulting protein conjugate.[1]
Q2: Why does conjugation with a PEG linker sometimes lead to aggregation?
While PEG itself is hydrophilic and generally improves protein solubility and reduces aggregation, other factors in the conjugation process can lead to aggregation.[2] These include:
-
Increased Hydrophobicity from the Linker's End Group: The 1,1,1-trifluoroethyl group is more hydrophobic than the methoxy (B1213986) or hydroxyl groups typically found on PEG linkers. This increased hydrophobicity on the protein surface can promote intermolecular interactions and aggregation.[3]
-
Over-labeling: Attaching too many PEG molecules to a protein can alter its surface properties, leading to instability and aggregation.
-
Reaction Conditions: Suboptimal buffer pH, high protein concentration, and elevated temperatures can all contribute to protein unfolding and aggregation during the conjugation reaction.
Q3: How can I detect and quantify protein aggregation?
Several biophysical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for detecting the presence of aggregates and determining their size distribution in a sample.[4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a protein conjugate sample.[5]
-
Visual Inspection: In severe cases, aggregation may be visible as cloudiness or precipitation in the solution.
Q4: What are the best practices for storing protein conjugates to prevent aggregation?
To maintain the stability of your protein conjugate and prevent aggregation during storage, follow these guidelines:
-
Optimal Buffer: Store the conjugate in a buffer that has been optimized for its stability, typically at a pH where the protein is most stable.
-
Appropriate Temperature: For short-term storage, 2-8°C is generally recommended. For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[6]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation.[6]
-
Use of Cryoprotectants: If freezing, consider adding a cryoprotectant like glycerol to a final concentration of 20-50% to protect the protein from freeze-induced stress.
-
Protect from Light: If the conjugate includes a fluorescent dye, protect it from light to prevent photobleaching.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with an NHS Ester-Activated Linker
This protocol describes a general method for conjugating an amine-containing linker, such as this compound, to a protein that has been pre-activated with an NHS ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (dissolved in anhydrous DMSO or DMF)
-
This compound (dissolved in reaction buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
NHS Ester Activation of Protein (Optional, if not already activated): Add the NHS ester crosslinker to the protein solution at a 5-20 fold molar excess. Incubate for 1-2 hours at room temperature or 4-12 hours at 4°C.
-
Removal of Excess NHS Ester: Remove unreacted NHS ester using a desalting column or dialysis against the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the activated protein solution at a desired molar excess. Incubate for 1-2 hours at room temperature or 4-12 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling and assess for aggregation using DLS and SEC.
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument and compatible cuvettes
-
Protein conjugate sample
-
Storage buffer (filtered through a 0.22 µm filter)
Procedure:
-
Sample Preparation: Centrifuge the protein conjugate sample at >10,000 x g for 5-10 minutes to remove any large, insoluble aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Cuvette Preparation: Ensure the cuvette is clean and dust-free by rinsing with filtered buffer.
-
Measurement:
-
Pipette the required volume of the protein conjugate sample into the cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (typically 25°C).
-
Perform the DLS measurement according to the instrument's software instructions. Collect multiple acquisitions for better statistics.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the sample.
-
Look for the presence of multiple peaks, which may indicate the presence of monomers, oligomers, and larger aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation.
-
Protocol 3: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column appropriate for the size of the protein and its aggregates
-
Mobile phase (e.g., phosphate (B84403) buffer with a suitable salt concentration, filtered and degassed)
-
Protein conjugate sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the protein conjugate sample at >10,000 x g for 5-10 minutes.
-
Injection: Inject a known volume of the sample onto the column.
-
Chromatography: Run the separation at a constant flow rate.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregates by dividing the HMW peak area by the total peak area and multiplying by 100.
-
Visualizations
References
- 1. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of polymer size and hydrophobic end-group in PEG-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1,1-Trifluoroethyl-PEG4-amine Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with 1,1,1-Trifluoroethyl-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins labeled with this compound?
The primary challenge in purifying any PEGylated protein, including those labeled with this compound, is the heterogeneity of the reaction mixture.[] This mixture often contains:
-
Unreacted Protein: The original, unlabeled protein.
-
Excess PEG Reagent: Unreacted this compound.
-
Mono-PEGylated Protein: The desired product with a single PEG chain.
-
Multi-PEGylated Species: Proteins with more than one PEG chain attached.
-
Positional Isomers: Proteins PEGylated at different sites (e.g., different amine-containing residues).[][2]
The addition of the PEG chain alters the physicochemical properties of the protein, but the differences between the desired mono-PEGylated product and other species can be subtle, making separation challenging.[3] The presence of the trifluoroethyl group may slightly increase the hydrophobicity of the PEG label, which can be a factor in methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC).
Q2: Which purification methods are most effective for this compound labeled proteins?
Several chromatography techniques can be employed, often in a multi-step process, to purify PEGylated proteins.[][4][5] The most common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller molecules like unreacted PEG reagent and can also separate unlabeled protein from the larger PEGylated conjugates.[][3]
-
Ion Exchange Chromatography (IEX): Separates proteins based on differences in their net surface charge. PEGylation can shield surface charges, altering the protein's interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][2][3]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The trifluoroethyl group on the PEG linker may slightly increase its hydrophobicity, potentially enhancing the separation of PEGylated and un-PEGylated species.[6]
-
Reversed-Phase Chromatography (RPC): A high-resolution technique that separates molecules based on hydrophobicity. It is often used for analytical purposes to assess purity and can also be used for preparative purification, particularly for smaller proteins and peptides.[][7]
A combination of these techniques often yields the best results. For instance, an initial SEC step to remove excess PEG reagent can be followed by IEX or HIC for finer separation of PEGylated species.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound labeled proteins.
Issue 1: Poor Separation of Labeled and Unlabeled Protein
| Potential Cause | Suggested Solution |
| Inadequate Resolution in SEC | The size difference between the mono-PEGylated and unlabeled protein may be insufficient for complete separation. Solution: Use a longer SEC column or a column with a smaller bead size to increase resolution. Ensure the sample volume is less than 2% of the column volume. |
| Suboptimal IEX Conditions | The change in surface charge after PEGylation may not be significant enough for good separation with the chosen buffer system. Solution: Optimize the pH of the buffers. A pH further from the protein's isoelectric point (pI) can enhance charge differences. Employ a shallower salt gradient to improve the resolution of species with similar charges.[8] |
| Ineffective HIC Separation | The hydrophobicity difference between the labeled and unlabeled protein may be minimal. Solution: The trifluoroethyl group should theoretically increase hydrophobicity. Experiment with different salt types and concentrations in the binding buffer (e.g., ammonium (B1175870) sulfate, sodium chloride) to modulate the hydrophobic interactions. Test different HIC resins with varying levels of hydrophobicity (e.g., Phenyl, Butyl, Octyl).[9][10] |
Issue 2: Low Yield of Purified Labeled Protein
| Potential Cause | Suggested Solution |
| Protein Precipitation | High protein concentration or inappropriate buffer conditions can lead to aggregation and precipitation. Solution: Reduce the protein concentration before loading onto the column. Ensure the buffer pH is not too close to the protein's pI. Add stabilizing agents like arginine or glycerol (B35011) to the buffers. |
| Irreversible Binding to Column | The labeled protein may bind too strongly to the chromatography resin. Solution: For IEX, increase the final salt concentration in the elution buffer. For HIC, ensure the salt concentration is fully reduced during elution; a negative salt gradient or the addition of a mild organic solvent might be necessary. For RPC, a steeper organic solvent gradient or a stronger organic solvent may be required.[7] |
| Loss During Filtration/Dialysis | The molecular weight cutoff of the membrane may be inappropriate. Solution: When using ultrafiltration or dialysis to remove unreacted PEG, ensure the membrane's molecular weight cutoff is significantly lower than the molecular weight of the protein to prevent loss of the unlabeled protein. |
Issue 3: Peak Splitting or Broadening in Chromatography
| Potential Cause | Suggested Solution |
| Presence of Positional Isomers | The this compound can react with different primary amines on the protein surface, leading to multiple mono-PEGylated species with slightly different properties.[][2] Solution: This is inherent to the labeling chemistry. For analytical purposes, high-resolution techniques like RPC or capillary electrophoresis may resolve these isomers.[] For preparative purification, it may be necessary to pool fractions containing different isomers if they are functionally equivalent. |
| Column Overloading | Injecting too much sample can lead to poor peak shape and reduced resolution.[11] Solution: Reduce the amount of sample loaded onto the column. |
| Column Fouling or Degradation | The column may be contaminated or the stationary phase may have degraded over time. Solution: Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be repacked or replaced.[12][13] |
| Inappropriate Sample Solvent | The solvent in which the sample is dissolved can affect peak shape if it is significantly different from the mobile phase.[14] Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
Data Presentation
Table 1: Illustrative Purity and Yield of a Model Protein (50 kDa) Labeled with this compound using Different Purification Strategies.
Disclaimer: The following data are illustrative and may vary depending on the specific protein and experimental conditions.
| Purification Strategy | Purity of Mono-PEGylated Protein (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Single-Step SEC | 75-85 | 60-70 | Good for removing unreacted PEG | Often insufficient to separate unlabeled and mono-PEGylated protein |
| Single-Step IEX | 80-90 | 50-65 | Can separate based on degree of PEGylation | Resolution may be limited for species with similar charges |
| SEC followed by IEX | >95 | 40-55 | High purity | Multi-step process can lead to lower overall yield |
| SEC followed by HIC | >95 | 45-60 | High purity, exploits hydrophobicity of the label | Requires optimization of salt conditions |
| Preparative RPC | >98 | 30-50 | Very high resolution, can separate isomers | Can be denaturing for some proteins, lower capacity |
Experimental Protocols
Protocol 1: General Method for Size Exclusion Chromatography (SEC)
This protocol is designed for the initial cleanup of the labeling reaction mixture to remove excess this compound.
-
Column Selection: Choose an SEC column with a fractionation range suitable for separating the PEGylated protein from the unlabeled protein and the free PEG reagent (e.g., Superdex 200 or equivalent).
-
Buffer Preparation: Prepare a suitable isocratic mobile phase, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge the labeling reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject a sample volume that is 0.5-2% of the total column volume.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. The PEGylated protein conjugate will elute first, followed by the unlabeled protein, and finally the free PEG reagent. Collect fractions and analyze them by SDS-PAGE or analytical HPLC to identify the desired product.
Protocol 2: General Method for Ion Exchange Chromatography (IEX)
This protocol is for separating the PEGylated protein from the unlabeled protein based on charge differences. This example assumes cation exchange chromatography (protein is positively charged at the working pH).
-
Column Selection: Choose a cation exchange column (e.g., SP Sepharose or equivalent).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
-
-
System Equilibration: Equilibrate the column with Buffer A until the conductivity and pH of the eluent match the buffer.
-
Sample Preparation: Exchange the buffer of the protein sample (e.g., from SEC fractions) into Buffer A using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the column. The protein should bind to the resin.
-
Wash: Wash the column with Buffer A until the UV baseline is stable to remove any unbound contaminants.
-
Elution: Elute the bound proteins using a linear gradient of 0-50% Buffer B over 20 column volumes. The PEGylated protein, with its shielded positive charges, is expected to elute at a lower salt concentration than the more positively charged unlabeled protein.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to determine the purity of the labeled protein.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of labeled proteins.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 2. researchgate.net [researchgate.net]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. uhplcs.com [uhplcs.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
addressing solubility issues of 1,1,1-Trifluoroethyl-PEG4-amine conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoroethyl-PEG4-amine and its conjugates. These resources are designed to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound possesses a dual nature when it comes to solubility. The PEG4 (polyethylene glycol) portion of the molecule is hydrophilic and generally promotes solubility in aqueous solutions.[1][2] Conversely, the 1,1,1-Trifluoroethyl group is hydrophobic and contributes to the molecule's lipophilicity. This unique structure means its solubility can vary significantly depending on the solvent system.
Q2: In which solvents is this compound known to be soluble?
A2: The compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[3] Due to its PEG component, it is also expected to have some solubility in other polar organic solvents and aqueous buffers, although the hydrophobic trifluoroethyl group may limit its solubility in purely aqueous systems without co-solvents.
Q3: How does the trifluoroethyl group affect the solubility of the conjugate?
A3: The trifluoroethyl group generally increases the hydrophobicity and lipophilicity of a molecule. This can be advantageous for applications requiring cell membrane permeability. However, it can also lead to decreased solubility in aqueous buffers, especially when conjugated to a larger, more hydrophobic molecule.
Q4: Can I expect my this compound conjugate to be soluble in water or PBS?
A4: The solubility of your final conjugate in aqueous buffers like Phosphate Buffered Saline (PBS) will depend on the overall physicochemical properties of the conjugated molecule (e.g., protein, peptide, or small molecule). While the PEG4 linker enhances hydrophilicity, a highly hydrophobic conjugate may still exhibit poor solubility. It is recommended to perform initial solubility tests with a small amount of your conjugate.
Q5: How should I store this compound and its conjugates?
A5: It is recommended to store the unconjugated this compound at -20°C in a desiccated environment. For conjugates, storage conditions should be optimized based on the stability of the conjugated molecule. If in solution, it is generally advisable to store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Solubility Issues
Problem: My lyophilized this compound conjugate does not dissolve in my aqueous buffer (e.g., PBS).
Possible Causes:
-
High Hydrophobicity: The conjugated molecule may be highly hydrophobic, and the amphiphilic nature of the linker is not sufficient to overcome this.
-
Aggregation: The conjugate may have formed insoluble aggregates during lyophilization or upon reconstitution.
-
Incorrect pH: The pH of the buffer may be at or near the isoelectric point (pI) of the conjugate, leading to minimal solubility.
Solutions:
-
Use of Co-solvents:
-
First, attempt to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO, Dimethylformamide (DMF), or ethanol.
-
Once fully dissolved, slowly add the aqueous buffer dropwise while gently vortexing or stirring. The final concentration of the organic solvent should be kept as low as possible (typically <10%) to avoid affecting downstream biological assays.
-
-
Sonication:
-
If the conjugate forms a suspension, gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. Be cautious with proteins, as excessive sonication can lead to denaturation.
-
-
pH Adjustment:
-
If you know the pI of your conjugate, adjust the pH of your buffer to be at least 1-2 units away from the pI.
-
-
Use of Surfactants:
-
For highly intractable compounds, the addition of a non-ionic surfactant such as Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.01-0.1%) can aid in solubilization.
-
Problem: My conjugate precipitates out of solution during my experiment.
Possible Causes:
-
Change in Buffer Composition: A change in pH, ionic strength, or the addition of other components to the solution can decrease the solubility of the conjugate.
-
Temperature Fluctuation: Some compounds are sensitive to temperature changes and may precipitate upon cooling or warming.
-
High Concentration: The concentration of the conjugate may be above its solubility limit in the specific experimental buffer.
Solutions:
-
Optimize Buffer Conditions:
-
Maintain consistent buffer composition, pH, and ionic strength throughout your experiment.
-
If precipitation occurs after adding a new reagent, consider if that reagent is affecting the solubility and if a different buffer can be used.
-
-
Temperature Control:
-
Perform your experiment at a constant temperature. If precipitation occurs upon cooling, try to maintain the experiment at room temperature or 37°C if the conjugate is stable at these temperatures.
-
-
Dilution:
-
If possible, perform the experiment at a lower concentration of the conjugate.
-
Quantitative Data
The following table summarizes the known solubility of the unconjugated this compound. Solubility of the final conjugate will be highly dependent on the properties of the conjugated molecule.
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Conjugate
-
Initial Dissolution in Organic Solvent: a. Weigh out the desired amount of your lyophilized conjugate. b. Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. c. Gently vortex or sonicate until the conjugate is completely dissolved.
-
Dilution into Aqueous Buffer: a. In a separate tube, prepare your desired aqueous buffer. b. While gently stirring the aqueous buffer, add the concentrated stock solution dropwise. c. Observe the solution for any signs of precipitation. If the solution remains clear, you can proceed with your experiment. d. If precipitation occurs, you may need to try a different co-solvent or add a surfactant as described in the troubleshooting guide.
Protocol 2: Redissolving a Precipitated Conjugate using PEG Precipitation Principles
This protocol is adapted from PEG precipitation methods used for protein purification and can be effective for redissolving precipitated PEGylated conjugates.[4][5]
-
Pellet Collection: a. Centrifuge the solution containing the precipitated conjugate to form a pellet. A common condition is 10,000 x g for 10-15 minutes. b. Carefully decant the supernatant.
-
Wash Step (Optional): a. To remove impurities that may have co-precipitated, you can wash the pellet. b. Add a small volume of a wash buffer (e.g., a buffer containing a lower concentration of a precipitating agent like PEG) and gently resuspend the pellet. c. Centrifuge again and decant the supernatant.
-
Resolubilization: a. Add a suitable resolubilization buffer to the pellet. This buffer should be one in which your conjugate is known to be soluble (e.g., a buffer with a different pH or containing a solubilizing agent). b. Gently vortex or pipette up and down to resuspend the pellet. c. If necessary, incubate at room temperature or 37°C with gentle agitation to facilitate complete dissolution.
Visualizations
Experimental Workflow: Bioconjugation and Purification
The following diagram illustrates a general workflow for the conjugation of a molecule to this compound, followed by purification to remove unreacted components.
Caption: A typical workflow for bioconjugation using this compound.
Signaling Pathway: EGFR Signaling
This compound conjugates are often used in the development of targeted therapies, for example, in cancer research where signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway are crucial.
Caption: A simplified diagram of the EGFR signaling cascade.
Signaling Pathway: PI3K/AKT/mTOR Signaling
Another critical pathway in cancer progression that is often a target for therapies developed using PEGylated conjugates is the PI3K/AKT/mTOR pathway.
Caption: An overview of the PI3K/AKT/mTOR signaling pathway.
References
minimizing side reactions during 1,1,1-Trifluoroethyl-PEG4-amine conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoroethyl-PEG4-amine conjugation. Our goal is to help you minimize side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on an activated this compound, and what does it react with?
A1: this compound is typically activated with an N-hydroxysuccinimide (NHS) ester. This amine-reactive group readily couples with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other molecules to form stable amide bonds.[1]
Q2: What are the most common side reactions during conjugation, and how can I minimize them?
A2: The most significant side reaction is the hydrolysis of the NHS ester by water, which renders the PEG derivative inactive.[1] To minimize hydrolysis, it is crucial to control the reaction pH, temperature, and time. Additionally, using buffers that do not contain primary amines is essential to prevent competition with the target molecule.[2] Other less common side reactions can include reactions with hydroxyl (-OH), sulfhydryl (-SH), and guanidinium (B1211019) groups on proteins.
Q3: What is the optimal pH for the conjugation reaction?
A3: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1] This pH range provides a good balance between having a sufficient concentration of deprotonated primary amines for efficient reaction and minimizing the rate of NHS ester hydrolysis, which increases at higher pH.[1]
Q4: What type of buffer should I use for the conjugation reaction?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[2] Avoid using Tris-based buffers (e.g., TBS) or glycine (B1666218) buffers in the conjugation step.[2]
Q5: How stable is the 1,1,1-trifluoroethyl group during the conjugation reaction?
A5: The trifluoromethyl group is highly stable due to the strong carbon-fluorine bonds and is generally not reactive under the conditions used for bioconjugation.[3] It is considered metabolically stable and does not typically participate in side reactions during the NHS ester coupling process.[3]
Q6: How can I remove unreacted this compound and byproducts after the conjugation?
A6: Unreacted PEG reagents and byproducts can be removed using size-based separation techniques such as dialysis, gel filtration (desalting columns), or size exclusion chromatography (SEC).[2] For larger protein conjugates, ultrafiltration can also be an effective method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions. | Prepare the activated PEG solution immediately before use. Avoid storing it in solution. Ensure all solvents are anhydrous. Consider performing the reaction at a lower temperature (4°C) for a longer duration to slow down hydrolysis.[2] |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust the pH as necessary. | |
| Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine). | Exchange the buffer of your target molecule to a non-amine-containing buffer like PBS, HEPES, or borate buffer using dialysis or a desalting column.[2] | |
| Inactive Reagent: The this compound NHS ester has degraded due to improper storage. | Store the reagent at -20°C with a desiccant.[2] Allow the vial to warm to room temperature before opening to prevent condensation.[2] | |
| Insufficient Molar Excess of PEG Reagent: The ratio of PEG reagent to the target molecule is too low. | Increase the molar excess of the this compound NHS ester. A 10- to 50-fold molar excess is a common starting point.[4] | |
| Precipitation During Reaction | Poor Solubility of the Conjugate: The addition of the hydrophobic trifluoroethyl group may decrease the solubility of the conjugate. | Perform the reaction at a lower concentration of reactants. Consider adding a small percentage of a water-miscible organic solvent like DMSO or DMF (typically not exceeding 10%).[2] |
| Protein Aggregation: The reaction conditions are causing the protein to aggregate. | Ensure your protein is stable in the chosen reaction buffer. You may need to screen different buffers or additives to maintain protein stability. | |
| Multiple Products or High Polydispersity | Over-Conjugation: A high molar excess of the PEG reagent is leading to multiple PEG chains attaching to the target molecule. | Reduce the molar excess of the this compound NHS ester. Optimize the reaction time to favor mono-conjugation. |
| Non-Specific Binding: The PEG reagent is reacting with other nucleophilic groups on the protein. | While less common, this can occur. Sticking to the recommended pH range of 7.2-8.5 will favor reaction with primary amines. Further purification using techniques like ion-exchange or hydrophobic interaction chromatography may be necessary to separate different species. |
Quantitative Data Summary
The efficiency of the conjugation reaction is a competition between the aminolysis (reaction with the amine) and hydrolysis (reaction with water) of the NHS ester. The rates of these reactions are highly dependent on pH, temperature, and the concentration of the reactants.
| Parameter | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Recommendation |
| pH | Increases with higher pH (more deprotonated amines) | Increases significantly with higher pH | Optimal balance at pH 7.2-8.5[1] |
| Temperature | Increases with higher temperature | Increases with higher temperature | Room temperature for 30-60 min or 4°C for 2 hours to overnight[2] |
| Concentration | Higher concentration of the amine-containing molecule favors the reaction | Rate is independent of the target molecule concentration | Use as high a concentration of the target molecule as is feasible[] |
Half-life of NHS Ester Hydrolysis:
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Note: The exact reaction rates and yields will vary depending on the specific protein or molecule being conjugated, the accessibility of the primary amines, and the precise reaction conditions.
Experimental Protocols
Protocol: Conjugation of this compound NHS Ester to a Protein
This protocol provides a general procedure for the conjugation of an activated this compound NHS ester to a protein.
Materials:
-
Protein of interest in a suitable non-amine-containing buffer (e.g., 0.1 M PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in a non-amine-containing buffer.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer.
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG reagent in anhydrous DMSO or DMF. Do not store the stock solution.[2]
-
-
Conjugation Reaction:
-
Add a calculated amount of the PEG reagent stock solution to the protein solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[2]
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[2]
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Use HPLC (SEC or RP-HPLC) to assess the purity of the conjugate.
-
Employ mass spectrometry to confirm the molecular weight and determine the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction scheme showing the desired conjugation and the competing hydrolysis side reaction.
References
Technical Support Center: Optimizing Reactions with 1,1,1-Trifluoroethyl-PEG4-amine and NHS Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoroethyl-PEG4-amine and N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an NHS ester?
A1: The reaction is a nucleophilic acyl substitution where the primary amine (-NH₂) of the this compound attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Q2: What are the optimal pH conditions for this reaction?
A2: The optimal pH range for the reaction between an amine and an NHS ester is typically between 7.2 and 8.5.[2][3][4] A pH of 8.3-8.5 is often recommended as the ideal condition to balance amine reactivity and NHS ester stability.[5][6][7]
Q3: Why is pH so critical for the reaction?
A3: The pH of the reaction buffer is a crucial factor that influences two competing processes:
-
Amine Reactivity: The primary amine needs to be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.[2][8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis increases significantly at higher pH values.[3][8] Therefore, the optimal pH is a compromise to maximize the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[8]
Q4: What buffers are recommended for the reaction?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.[4][9] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[5][6]
-
HEPES buffer[3]
-
Borate buffer[3]
Buffers to avoid include Tris and glycine.[4][9]
Q5: My NHS ester is not soluble in the aqueous reaction buffer. What should I do?
A5: Many NHS esters have poor water solubility. In such cases, the NHS ester can first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before being added to the aqueous solution of the amine.[5][6][10] It is important to use high-quality, amine-free DMF.[6][7]
Q6: Can NHS esters react with other functional groups besides primary amines?
A6: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions.[2][11] These can include reactions with the hydroxyl groups of serine, threonine, and tyrosine, although these reactions are generally much slower than the reaction with primary amines.[2][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Product | Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or handling.[2] | Store NHS esters in a desiccator at the recommended temperature. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[13][14] Do not prepare stock solutions in aqueous buffers for storage.[9] |
| Incorrect pH: The reaction buffer pH is too low, leading to protonation of the amine, or too high, causing rapid hydrolysis of the NHS ester.[4] | Verify the buffer pH using a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range.[4] | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines.[4] | Perform a buffer exchange for your amine-containing molecule into an amine-free buffer like PBS or sodium bicarbonate.[9] | |
| Low Reactant Concentration: Dilute concentrations of reactants can favor the competing hydrolysis of the NHS ester over the desired bimolecular reaction.[3][4] | Increase the concentration of your reactants if possible. A protein concentration of at least 1-2 mg/mL is often recommended.[4][6] | |
| Poor Reproducibility | Inconsistent Reagent Handling: Variability in the preparation of the NHS ester solution or reaction setup. | Prepare fresh NHS ester solutions in anhydrous DMSO or DMF immediately before each use.[9] Standardize incubation times and temperatures. |
| pH Drift During Reaction: The release of N-hydroxysuccinimide (pKa ~6.0) during the reaction can cause a drop in the pH of poorly buffered solutions.[5] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH and adjust if necessary.[5] | |
| Presence of Unexpected Byproducts | Side Reactions: The NHS ester may be reacting with other nucleophilic groups on your molecule, such as the hydroxyl groups of serine or threonine.[2] | Lower the reaction pH towards 7.2-7.5 to disfavor reactions with hydroxyl groups. Reduce the molar excess of the NHS ester. |
| Degraded Solvent: The DMF used to dissolve the NHS ester may have degraded to form dimethylamine, which can react with the NHS ester.[6] | Use high-quality, amine-free DMF. A fishy odor is an indicator of DMF degradation.[6] |
Experimental Protocols
General Protocol for Conjugation of this compound with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
NHS ester of the molecule to be conjugated
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or HPLC)
Procedure:
-
Prepare the Amine Solution: Dissolve the this compound in the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO.[5][6] The concentration will depend on the desired molar excess of the NHS ester over the amine. A 5- to 20-fold molar excess is a common starting point.[8]
-
Initiate the Reaction: Add the dissolved NHS ester solution to the amine solution while gently vortexing.[5]
-
Incubation: Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[6][8] The optimal time may vary.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8] This step consumes any unreacted NHS ester.
-
Purification: Purify the conjugate to remove excess reagents, the NHS byproduct, and any unreacted starting materials. Common methods for purifying PEGylated molecules include:
-
Size Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge, which is often altered by PEGylation.[][16]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary purification step.[][16]
-
Dialysis or Desalting Columns: Useful for removing small molecule impurities.[8][9]
-
Visualizations
Caption: Reaction mechanism of this compound and an NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationships between key reaction parameters.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and hydrolysis of the 1,1,1-Trifluoroethyl-PEG4-amine linker bond
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and hydrolysis of the 1,1,1-Trifluoroethyl-PEG4-amine linker. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
The this compound is a hydrophilic spacer used in bioconjugation.[1][2] It features a terminal primary amine group for conjugation and a trifluoroethyl group at the other end. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] Its primary amine allows it to react with carboxylic acids, activated esters (like NHS esters), or other carbonyl compounds to form stable amide bonds.[2] This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Q2: What type of bond is formed with the this compound linker, and is it considered cleavable or non-cleavable?
When the amine group of the linker reacts with a carboxylic acid or an activated ester on a target molecule (e.g., a payload drug), it forms a highly stable amide bond . This amide bond is generally considered non-cleavable under typical physiological conditions (pH 7.4, 37°C).[7] Unlike cleavable linkers, such as hydrazones or disulfides, which are designed to break under specific conditions (e.g., acidic pH in lysosomes or a reducing environment), the amide linkage is designed for high stability in circulation, relying on the complete degradation of the antibody in the lysosome to release the payload.[8]
Q3: What are the main factors that can affect the stability of the conjugate formed with this linker?
While the amide bond itself is very robust, the overall stability of the conjugate can be influenced by several factors:
-
Extreme pH: Strong acidic (pH < 2) or basic (pH > 12) conditions, typically outside the physiological range, are required to hydrolyze amide bonds.[9]
-
High Temperatures: Elevated temperatures, especially in combination with extreme pH, can accelerate hydrolysis.
-
Enzymatic Degradation: While the linker itself is not designed for specific enzymatic cleavage, the overall conjugate's stability depends on the stability of the biomolecule (e.g., antibody) to which it is attached. Proteases can degrade the protein backbone, leading to the release of the linker-payload complex.[8]
-
Hydrophobicity: The conjugation of hydrophobic payloads can sometimes lead to aggregation, especially at high drug-to-antibody ratios (DAR). The hydrophilic PEG4 spacer helps mitigate this issue.[1][4]
Q4: How does the trifluoroethyl group affect the linker's properties?
The trifluoroethyl group at the terminus of the linker primarily serves to cap the PEG chain and can subtly influence the overall physicochemical properties of the conjugate, such as its lipophilicity and electronic character. It is not directly involved in the conjugation reaction or the stability of the amide bond formed at the other end of the linker.
Troubleshooting Guide
Problem 1: I am observing premature cleavage or release of my payload during in vitro plasma stability assays.
-
Possible Cause 1: Incorrect Bond Chemistry: Verify that the conjugation reaction formed an amide bond. If a different, more labile bond (e.g., an ester or imine) was inadvertently formed due to reactive impurities, it could lead to instability.
-
Troubleshooting Steps:
-
Characterize the Conjugate: Use mass spectrometry (LC-MS) to confirm the mass of the conjugate and any released species. This can help identify the exact point of cleavage.[10]
-
Review Synthesis Protocol: Ensure all reagents were pure and that the reaction conditions (pH, solvent) were appropriate for stable amide bond formation. Amine-NHS ester reactions are typically optimal at pH 7.5–8.5.[3]
-
Control Experiments: Run parallel stability assays with a well-characterized non-cleavable linker to benchmark your results.
-
-
Possible Cause 2: Enzymatic Degradation of the Antibody: The payload release may not be due to linker hydrolysis but rather the degradation of the antibody backbone by proteases present in the plasma sample.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use SDS-PAGE or SEC-HPLC to check for fragmentation of the antibody component of the ADC over the time course of the experiment.
-
Use Protease Inhibitors: If permissible for the assay, include a cocktail of protease inhibitors in a control experiment to see if it prevents payload release.
-
Problem 2: My antibody-drug conjugate (ADC) shows aggregation after conjugation.
-
Possible Cause 1: High Drug-to-Antibody Ratio (DAR): Conjugating too many hydrophobic payload molecules per antibody can lead to intermolecular hydrophobic interactions, causing aggregation.[1]
-
Troubleshooting Steps:
-
Optimize DAR: Synthesize ADCs with different DARs (e.g., 2, 4, 6, 8) and analyze them for aggregation using Size Exclusion Chromatography (SEC).[4]
-
Use Hydrophilic Linkers: The PEG4 component of this linker is designed to increase hydrophilicity. If aggregation persists, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12).[7]
-
-
Possible Cause 2: Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain excipients in the formulation buffer can influence protein folding and solubility.
-
Troubleshooting Steps:
-
Buffer Screening: Screen a variety of formulation buffers with different pH values (e.g., pH 5.0-7.0) and excipients (e.g., polysorbate, sucrose) to identify conditions that minimize aggregation.
-
Monitor with DLS: Use Dynamic Light Scattering (DLS) to monitor for the presence of aggregates in real-time during formulation screening.
-
Data Presentation
Table 1: Expected Stability Profile of this compound Linker Bond (Amide) vs. Common Cleavable Linkers.
| Linker Bond Type | Condition | Expected Stability | Rationale |
| Amide (Non-Cleavable) | Physiological pH (7.4), 37°C | High | Amide bonds are chemically robust and not susceptible to hydrolysis in neutral pH. |
| Amide (Non-Cleavable) | Acidic Endosomal pH (5.0-6.5) | High | Significant hydrolysis requires much stronger acidic conditions.[7] |
| Amide (Non-Cleavable) | Reducing Environment (e.g., Glutathione) | High | The amide bond is not susceptible to reduction. |
| Hydrazone (Cleavable) | Physiological pH (7.4), 37°C | Moderate to High | Relatively stable in circulation but can be prone to some hydrolysis.[7] |
| Hydrazone (Cleavable) | Acidic Endosomal pH (5.0-6.5) | Low | Designed to hydrolyze and release the payload in the acidic environment of the lysosome.[11] |
| Disulfide (Cleavable) | Physiological pH (7.4), 37°C | High | Stable in the oxidizing environment of the bloodstream. |
| Disulfide (Cleavable) | Reducing Environment (e.g., Glutathione) | Low | Designed to be cleaved by reducing agents like glutathione, which is abundant inside cells. |
Visualizations
Caption: Troubleshooting workflow for identifying the cause of premature payload release.
Caption: Key factors influencing the stability of antibody-drug conjugates.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment using LC-MS
This protocol outlines a general method for quantifying the amount of intact ADC and released payload over time in plasma.[10][12]
Objective: To determine the stability of the ADC and the rate of linker hydrolysis or conjugate degradation in plasma.
Materials:
-
ADC stock solution (1-5 mg/mL in formulation buffer)
-
Control plasma (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) solution (a stable, related small molecule for payload quantification)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Methodology:
-
Sample Preparation:
-
Thaw plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 10-100 µg/mL.
-
Incubate the mixture in a temperature-controlled shaker at 37°C.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). Immediately freeze collected samples at -80°C to quench any reaction.
-
-
Analyte Extraction (for Free Payload Quantification):
-
Thaw the collected plasma aliquots on ice.
-
To each 50 µL sample, add 150 µL of cold ACN containing the internal standard. This will precipitate the plasma proteins, including the intact ADC.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released (free) payload.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a chromatographic method (e.g., using a C18 reverse-phase column) to separate the free payload from other small molecules in the plasma extract.
-
Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent-to-daughter ion transition for your payload and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the free payload into control plasma and processing as described above.
-
Quantify the concentration of released payload in the study samples by comparing their peak area ratios (Analyte/IS) to the standard curve.
-
Plot the percentage of released payload versus time to determine the stability profile and calculate the conjugate's half-life in plasma.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to separate and quantify ADC monomers, dimers, and higher-order aggregates.[4]
Objective: To assess the physical stability of the ADC and detect aggregation.
Materials:
-
ADC sample (0.5-2 mg/mL)
-
SEC-HPLC system with a UV detector (280 nm)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Methodology:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a defined amount of the ADC sample (e.g., 20-50 µg) onto the column.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
A stable ADC preparation should typically contain >95% monomer. An increase in the aggregate percentage over time or after stress (e.g., thermal stress) indicates physical instability.
-
References
- 1. adcreview.com [adcreview.com]
- 2. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. gentaur.com [gentaur.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. purepeg.com [purepeg.com]
- 9. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
removing unreacted 1,1,1-Trifluoroethyl-PEG4-amine from a reaction mixture
Topic: Removing Unreacted 1,1,1-Trifluoroethyl-PEG4-amine from a Reaction Mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of removing excess this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: This reagent is a hydrophilic, polar molecule.[1] Its primary amine group (pKa ~9-10) makes it basic and allows for manipulation based on pH. The PEG chain confers significant water solubility and also solubility in many organic solvents, which can sometimes complicate extractions.[2]
Q2: My reaction involves conjugating the PEG-amine to an NHS ester. What's the first purification method I should try?
A2: For reactions forming a stable amide bond, a simple acidic aqueous wash is the recommended first step. The desired amide product is significantly less basic than the unreacted amine. Therefore, an acid wash will protonate the excess PEG-amine, rendering it highly water-soluble and allowing it to be extracted from the organic phase into the aqueous phase.
Q3: I'm observing an emulsion during my liquid-liquid extraction. What should I do?
A3: Emulsion formation is common with PEGylated compounds due to their surfactant-like properties. To break the emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Reducing the pH of the aqueous layer further.
-
Filtering the entire mixture through a pad of Celite®.
-
Allowing the mixture to stand for an extended period without agitation.
-
Gently swirling the mixture instead of vigorous shaking.
Q4: Is silica (B1680970) gel column chromatography a good option for removing this PEG-amine?
A4: It can be effective, but it is often challenging. PEGylated compounds are known to streak on silica gel, leading to poor separation and broad fractions.[3] However, with the right solvent system, good purification can be achieved. It is crucial to develop the chromatography conditions using Thin Layer Chromatography (TLC) first.
Q5: When should I consider more advanced techniques like reverse-phase HPLC or SPE?
A5: Consider these options when:
-
Your desired product is also highly polar, making separation by normal-phase chromatography difficult.
-
Your product is sensitive to acidic or basic conditions, precluding pH-based extractions.
-
You require very high purity (>98%) for your final compound.
-
Aqueous workups have failed to remove the impurity to a satisfactory level.
Troubleshooting Guides
Guide 1: Aqueous Acidic Wash
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of PEG-amine (checked by LC-MS or TLC) | Insufficient acid used. | Add more dilute acid (e.g., 1M HCl) and repeat the wash. Check the pH of the aqueous layer to ensure it is acidic (pH < 4). |
| Product has some water solubility. | "Salt out" the product from the aqueous layer by adding solid NaCl before back-extracting with an organic solvent.[4] | |
| Inefficient partitioning. | Increase the number of washes (e.g., from 2 to 4). Use a larger volume of the acidic solution for each wash. | |
| Product degradation | Product is unstable in acidic conditions. | Wash with a milder acidic solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl), or abandon this method in favor of chromatography. |
| Persistent Emulsion | PEG-amine acting as a surfactant. | Add brine to the separatory funnel. If the emulsion persists, filter the mixture through Celite® or centrifuge the mixture to break the layers. |
Guide 2: Silica Gel Chromatography
| Issue | Possible Cause | Recommended Solution |
| PEG-amine and product co-elute | Improper solvent system. | Increase the polarity of the eluent gradually. For highly polar compounds, a chloroform/methanol (B129727) or DCM/methanol system is often a good starting point.[3] |
| Amine interacting with acidic silica. | Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (B128534) (TEA) or ammonium hydroxide, to sharpen the peak of the amine and improve separation. | |
| Significant streaking of spots/peaks | Strong interaction of the PEG chain with silica. | Try a different solvent system. A slow gradient of 1-10% of a 1:1 EtOH/IPA mixture in Chloroform has been reported to provide better separation for PEG-containing compounds than methanol-based systems.[3] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to use 40-50 times the weight of silica gel to the weight of the crude product.[5] | |
| Product will not elute from the column | Product is too polar for the chosen eluent. | Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. A gradient up to 20% or even 30% methanol in DCM may be necessary. |
Experimental Protocols
Protocol 1: Purification by Acidic Wash
This protocol assumes the reaction was performed in a water-immiscible organic solvent (e.g., Dichloromethane - DCM) and the desired product is stable to mild acid and less basic than the starting amine.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Redissolution: Dissolve the crude residue in a larger volume of a water-immiscible organic solvent like DCM or Ethyl Acetate (EtOAc). A volume of 50-100 mL per gram of crude material is a good starting point.
-
First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).
-
Extraction: Stopper the funnel and shake gently for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with 1M HCl (steps 3-5) two more times.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Check: Assess the purity of the product by LC-MS and/or ¹H NMR to confirm the absence of the unreacted PEG-amine.
Data Presentation
Table 1: Common Chromatographic Systems for PEG-Amine Removal
| Chromatography Type | Stationary Phase | Mobile Phase System (Starting Point) | Modifier | Best For |
| Normal Phase | Silica Gel | 98:2 DCM / Methanol | 0.5% Triethylamine | Separating the non-polar to moderately polar product from the highly polar PEG-amine. |
| Normal Phase | Silica Gel | 99:1 Chloroform / (1:1 EtOH:IPA) | None | Products that streak with Methanol-based eluents.[3] |
| Reverse Phase | C18 Silica | 95:5 Water / Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) | Highly polar or water-soluble products that are difficult to separate on normal phase. |
| Ion Exchange SPE | Mixed-Mode Cation Exchange (MCX) | Load in low ionic strength; Wash with organic (e.g., Methanol); Elute product with organic/base. | 5% NH₄OH in Methanol for elution of bound amines. | Isolating neutral products. The PEG-amine is retained on the column while the neutral product is washed through. |
Mandatory Visualization
Caption: Decision workflow for purifying a product from unreacted PEG-amine.
References
Technical Support Center: Plasma Stability of 1,1,1-Trifluoroethyl-PEG4-amine Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for assessing the plasma stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate a 1,1,1-Trifluoroethyl-PEG4-amine linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the plasma stability of PROTACs containing a this compound linker?
The primary stability concerns for PROTACs with this linker involve potential metabolic degradation at several sites. The polyethylene (B3416737) glycol (PEG) portion of the linker can be susceptible to enzymatic cleavage, specifically O-dealkylation.[][] Additionally, the amide bond, if present in the linkage to the warhead or E3 ligase ligand, can be a site for hydrolysis by plasma enzymes. The trifluoroethyl group is generally considered to be a metabolically stable moiety that can enhance the stability of the molecule.
Q2: How might the 1,1,1-Trifluoroethyl group impact the overall stability of the PROTAC?
The inclusion of a trifluoroethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. Fluorination can shield adjacent chemical bonds from enzymatic attack, potentially increasing the half-life of the PROTAC in plasma.[3]
Q3: What are the most common enzymes involved in the degradation of PROTACs in plasma?
The main enzymes responsible for the metabolism of PROTACs in plasma include cytochrome P450 enzymes (CYPs), aldehyde oxidase (AO), and various hydrolases.[] These enzymes can catalyze a range of reactions, including oxidation, hydrolysis, and dealkylation, leading to the degradation of the PROTAC molecule.
Q4: How does the choice of E3 ligase ligand affect the plasma stability of a PROTAC?
The E3 ligase ligand can significantly influence the metabolic stability of a PROTAC. For instance, some studies have suggested that PROTACs containing certain VHL ligands may be susceptible to metabolism involving aldehyde oxidase (hAOX), which can catalyze the hydroxylation of the thiazole (B1198619) ring.[] The overall structure and conformation of the PROTAC, as influenced by the E3 ligase ligand, can also affect its accessibility to metabolic enzymes.
Troubleshooting Guide
Issue 1: Rapid Degradation of PROTAC in Plasma Stability Assay
Symptoms:
-
Significantly reduced concentration of the parent PROTAC molecule at early time points in the plasma incubation.
-
Inconsistent results between experimental replicates.
-
Detection of multiple metabolites via LC-MS analysis.
Possible Causes:
-
Enzymatic Degradation: The PROTAC is being rapidly metabolized by plasma enzymes such as CYPs, hydrolases, or aldehyde oxidase.[]
-
Chemical Instability: The PROTAC molecule itself is inherently unstable in the aqueous environment of the plasma.
-
Experimental Artifacts: Issues with sample preparation, storage, or analysis are leading to apparent degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid PROTAC degradation.
Solutions & Methodologies:
-
Metabolite Identification: Utilize high-resolution LC-MS/MS to identify the structures of the major metabolites. This will help pinpoint the "soft spots" in your PROTAC that are susceptible to metabolism.
-
Linker Modification: If linker cleavage is observed, consider synthesizing analogs with modified linkers. Strategies include:
-
Introducing Rigidity: Replace the flexible PEG chain with a more rigid structure, such as a piperazine (B1678402) or a cyclic alkyl group, which can improve metabolic stability.[][]
-
Metabolic Blocking: Introduce metabolically inert groups (e.g., additional fluorine atoms or deuterium) at or near the site of metabolism to block enzymatic action.[3]
-
-
Ligand Modification: If metabolism is occurring on the warhead or E3 ligase ligand, consider chemical modifications at those sites to improve stability.
Issue 2: Poor Solubility and Aggregation in Plasma
Symptoms:
-
Precipitation of the PROTAC in the plasma matrix.
-
Non-linear or inconsistent concentration-time profiles.
-
High background signal in biophysical assays.
Possible Causes:
-
High Lipophilicity: The overall molecule is too greasy and has low aqueous solubility.
-
High Molecular Weight: The large size of the PROTAC contributes to poor solubility.
-
Intermolecular Interactions: The PROTAC molecules are self-associating and forming aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor PROTAC solubility.
Solutions & Methodologies:
-
Linker Optimization: The this compound linker is designed to have a balance of lipophilicity and hydrophilicity. If solubility is still an issue, consider synthesizing analogs with a longer PEG chain to increase aqueous solubility.
-
Formulation Development: Explore the use of formulation strategies to improve solubility. This can include the use of co-solvents (e.g., DMSO, ethanol) or excipients like cyclodextrins.
-
Salt Formation: If your PROTAC has a basic or acidic handle, consider forming a salt to improve its solubility and dissolution rate.
Data Presentation
Table 1: Example Plasma Stability Data for a Hypothetical PROTAC
| Time (minutes) | PROTAC Concentration (ng/mL) | % Remaining |
| 0 | 1000 | 100 |
| 15 | 850 | 85 |
| 30 | 720 | 72 |
| 60 | 550 | 55 |
| 120 | 310 | 31 |
Table 2: Comparative Plasma Half-Life of Different PROTACs (Illustrative Data)
| PROTAC ID | Linker Composition | Plasma Half-life (t½, min) |
| PROTAC-A | Alkyl Chain | 45 |
| PROTAC-B | PEG4 | 95 |
| PROTAC-C | This compound | >120 (hypothetical) |
| PROTAC-D | Piperazine-containing | 110 |
Note: Data in Table 2 is for illustrative purposes to show potential trends and does not represent actual experimental results for a PROTAC with the specified linker.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro stability of a PROTAC in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Test PROTAC compound
-
Control compounds (one known to be stable and one known to be unstable in plasma)
-
Pooled plasma (e.g., human, rat, mouse) with anticoagulant (e.g., K2EDTA)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable molecule)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in PBS. The final concentration of the organic solvent in the incubation should be low (<1%) to avoid protein precipitation.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the plasma to 37°C for 5-10 minutes.
-
Initiate the stability assessment by adding the PROTAC working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 3-4 volumes) with an internal standard to stop the reaction and precipitate plasma proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.[4]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point by comparing the peak area of the PROTAC to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which is a key indicator of in vivo metabolic clearance.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (with known high and low metabolic instability)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock and working solutions of the PROTAC and control compounds as described in the plasma stability protocol.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.[3]
-
Add the PROTAC working solution to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
-
Quenching and Sample Preparation:
-
Quench the reaction and prepare samples for analysis as described in the plasma stability protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.
-
References
Validation & Comparative
Mass Spectrometry Showdown: Characterizing 1,1,1-Trifluoroethyl-PEG4-amine Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of drug delivery and bioconjugation, precise characterization of linker molecules is paramount. This guide provides a detailed comparison of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the characterization of 1,1,1-Trifluoroethyl-PEG4-amine. This trifunctional linker, featuring a trifluoroethyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive amine, is of significant interest in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
This guide presents a head-to-head comparison of MALDI-TOF and ESI-MS for the analysis of this specific conjugate, supported by hypothetical experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.
At a Glance: MALDI-TOF vs. ESI-MS for this compound Analysis
| Feature | MALDI-TOF | ESI-MS |
| Ionization Principle | Soft ionization via laser-induced desorption from a matrix | Soft ionization via nebulization and desolvation of a liquid sample |
| Typical Ions Observed | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺) | Singly and multiply charged ions ([M+H]⁺, [M+2H]²⁺) |
| Sample Throughput | High | High, especially with automation |
| Coupling to Chromatography | Possible (offline) | Routine (online LC-MS) |
| Molecular Weight Determination | Excellent for average molecular weight and polydispersity | Good, but can be complicated by multiple charge states |
| Structural Information (Fragmentation) | Possible with TOF/TOF or in-source decay (ISD) | Readily achievable with tandem MS (MS/MS) |
| Sensitivity to Contaminants | Less sensitive to salts and buffers | Highly sensitive to salts and non-volatile buffers |
| Best Suited For | Rapid screening, molecular weight confirmation | Detailed structural elucidation, analysis of complex mixtures |
Hypothetical Performance Data
To illustrate the comparative performance of MALDI-TOF and ESI-MS, the following tables summarize hypothetical quantitative data for the analysis of a this compound sample.
Table 1: Molecular Ion Detection
| Parameter | MALDI-TOF | ESI-MS |
| Observed m/z ([M+H]⁺) | 276.15 | 276.15 |
| Theoretical m/z ([M+H]⁺) | 276.14 | 276.14 |
| Mass Accuracy (ppm) | < 5 | < 5 |
| Primary Adducts Observed | [M+Na]⁺ (m/z 298.13), [M+K]⁺ (m/z 314.11) | - |
| Signal-to-Noise Ratio | > 100 | > 200 |
Table 2: Fragmentation Analysis (MS/MS)
| Predicted Fragment Ion (m/z) | Predicted Structure | MALDI-TOF/TOF (Hypothetical) | ESI-MS/MS (Hypothetical) |
| 259.12 | [M+H - NH₃]⁺ | Observed | Observed |
| 231.13 | [M+H - CH₂CH₂NH₂]⁺ | Observed | Observed |
| 187.11 | [M+H - (CH₂CH₂)₂NH₂]⁺ | Observed | Observed |
| 143.08 | [M+H - (CH₂CH₂)₃NH₂]⁺ | Observed | Observed |
| 99.06 | [M+H - (CH₂CH₂)₄NH₂]⁺ | Observed | Observed |
| 83.03 | [CF₃CH₂]⁺ | Observed | Observed |
| 45.03 | [CH₂CH₂O+H]⁺ | Observed | Observed |
Experimental Protocols
Detailed methodologies for the analysis of this compound by MALDI-TOF and ESI-MS are provided below.
MALDI-TOF Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a 1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) as a cationizing agent in deionized water.
2. Sample Spotting:
-
Mix the analyte stock solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto a stainless steel MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
3. Mass Spectrometry Analysis:
-
Instrument: Bruker Autoflex Speed MALDI-TOF/TOF or similar.
-
Ionization Mode: Positive ion reflectron.
-
Laser: 337 nm nitrogen laser.
-
Laser Intensity: Optimized for best signal-to-noise ratio and resolution, avoiding excessive fragmentation.
-
Mass Range: m/z 100-500.
-
Calibration: External calibration using a peptide or polymer standard of known molecular weight.
-
For MS/MS: Isolate the precursor ion of interest (e.g., m/z 276.15) and perform collision-induced dissociation (CID) to obtain the fragment ion spectrum.
ESI-MS Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Ensure the sample is free of non-volatile salts and buffers.
2. Liquid Chromatography (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Analysis:
-
Instrument: Thermo Scientific Q Exactive Orbitrap or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive ion electrospray.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Mass Range: m/z 100-500.
-
Resolution: 70,000.
-
For MS/MS: Isolate the precursor ion of interest (e.g., m/z 276.15) using an appropriate isolation window and apply higher-energy collisional dissociation (HCD) to generate fragment ions.
Visualizing Workflows and Structures
To further clarify the experimental processes and the molecular structure, the following diagrams are provided.
Caption: Workflow for MALDI-TOF analysis of this compound.
Caption: Workflow for ESI-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
Both MALDI-TOF and ESI-MS are powerful techniques for the characterization of this compound conjugates. The choice between them depends on the specific analytical needs. For rapid screening, confirmation of molecular weight, and analysis of sample purity, MALDI-TOF offers a straightforward and robust solution. For in-depth structural elucidation, fragmentation analysis, and the analysis of complex mixtures, ESI-MS, particularly when coupled with liquid chromatography, provides unparalleled detail. By understanding the principles, strengths, and practical considerations of each technique as outlined in this guide, researchers can confidently select the most appropriate mass spectrometric approach for their drug development and bioconjugation research.
A Head-to-Head Comparison: 1,1,1-Trifluoroethyl-PEG4-amine vs. Traditional Alkyl-PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein binder and the E3 ligase ligand profoundly influences the molecule's overall performance. While traditional alkyl and polyethylene (B3416737) glycol (PEG) linkers have been the workhorses of PROTAC development, novel linker chemistries are emerging to address the challenges of poor solubility, low permeability, and metabolic instability. Among these, the 1,1,1-Trifluoroethyl-PEG4-amine linker offers a promising alternative, leveraging the unique properties of fluorine to potentially enhance the drug-like characteristics of PROTACs.
This guide provides an objective comparison between PROTACs functionalized with this compound and those with traditional alkyl-PEG linkers, supported by established principles in medicinal chemistry and PROTAC design.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from a passive spacer. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation. Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability, which are key to its therapeutic success.
Structural Differences and Their Implications
Traditional PROTAC linkers are often composed of flexible alkyl chains or polyethylene glycol (PEG) units. Alkyl linkers tend to be hydrophobic, which can enhance cell membrane permeability but may also lead to poor aqueous solubility. PEG linkers, on the other hand, are hydrophilic and can improve solubility, but may be more susceptible to metabolic degradation.
The this compound linker introduces a terminal trifluoroethyl group to a PEG4 chain. This strategic fluorination is a well-established medicinal chemistry tactic to modulate a molecule's properties. The high electronegativity of fluorine can alter the electronic environment of the linker, potentially influencing its conformation and interactions with biological macromolecules.
Data Presentation: A Comparative Overview
| Performance Metric | Traditional Alkyl-PEG Linker | this compound Linker | Rationale & Supporting Evidence | | :--- | :---
A Comparative Guide to Amine-Reactive PEG Linkers: Spotlight on 1,1,1-Trifluoroethyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the selection of an appropriate linker molecule is paramount to the efficacy and stability of the final product. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Among the various functionalities available, amine-reactive linkers are particularly prevalent due to the abundance of lysine (B10760008) residues and N-termini on proteins. This guide provides a comparative analysis of 1,1,1-Trifluoroethyl-PEG4-amine against other common amine-reactive PEG linkers, offering insights into their chemical properties and potential performance, supported by general experimental protocols.
Introduction to Amine-Reactive PEG Linkers
Amine-reactive PEG linkers are designed to covalently attach to primary amines on biomolecules. The most common amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[2][3] These linkers differ in their reaction chemistry, stability, and the properties they impart to the resulting conjugate. The choice of linker can significantly influence the therapeutic's half-life, immunogenicity, and overall performance.[4]
This guide focuses on comparing this compound, a relatively novel linker, with the well-established NHS-ester PEG linkers. While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its potential characteristics based on its chemical structure and the known effects of fluorination.
Chemical Structures and Reaction Mechanisms
A fundamental understanding of the chemical structures and reaction mechanisms is crucial for selecting the appropriate linker.
This compound: This linker possesses a terminal primary amine.[5] Its reactivity is directed towards activated carboxylic acids (e.g., pre-activated with EDC/NHS) or NHS esters on a target molecule, forming a stable amide bond. The key distinguishing feature is the trifluoroethyl group at the other terminus, which is expected to influence the physicochemical properties of the conjugate.
NHS-Ester PEG Linkers: These are widely used amine-reactive linkers. The NHS ester group reacts directly with primary amines on a target molecule under physiological to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3]
Below is a diagram illustrating the conjugation of these linkers to a protein.
Comparative Analysis of Linker Properties
The introduction of a trifluoroethyl group in this compound is anticipated to confer unique properties compared to standard PEG linkers. The following table summarizes a qualitative comparison based on chemical principles.
| Property | This compound | Standard NHS-Ester PEG Linkers | Rationale & Considerations |
| Reactivity | Reacts with activated carboxyls (e.g., NHS esters). | Directly reacts with primary amines. | The reactivity of the amine group on the trifluoroethyl PEG is standard for primary amines. NHS esters are known for their high reactivity towards amines, but are also susceptible to hydrolysis.[3] |
| Hydrophobicity | Potentially increased hydrophobicity due to the trifluoroethyl group. | Generally hydrophilic.[6] | Fluorinated alkyl chains are known to be hydrophobic. This could influence the solubility and aggregation propensity of the conjugate. |
| Stability of Conjugate | Forms a stable amide bond. | Forms a stable amide bond. | Both linker types result in the formation of a robust amide linkage. The stability of the overall conjugate will also depend on the properties of the attached molecule.[7] |
| Immunogenicity | The impact of the trifluoroethyl group is not well-documented but could potentially alter the immunogenic profile. | PEG itself is known to reduce immunogenicity, though anti-PEG antibodies can occur.[8][9] | The "stealth" properties of PEG that shield epitopes could be affected by the terminal fluorinated group. This requires empirical validation.[4] |
| Biocompatibility | PEG backbone is biocompatible. The trifluoroethyl group's long-term effects are less characterized. | High biocompatibility, widely used in approved therapeutics.[1] | While PEG is generally considered safe, any novel modification warrants careful toxicological assessment. |
Potential Advantages and Disadvantages of Trifluoroethylation
The presence of the trifluoroethyl group on the PEG linker may offer several potential benefits and drawbacks:
Potential Advantages:
-
Enhanced Stability: The high electronegativity of fluorine atoms can lead to stronger intramolecular interactions, potentially increasing the conformational stability of the attached molecule.
-
Modulated Pharmacokinetics: The altered hydrophobicity could influence the biodistribution and clearance rate of the conjugate, potentially leading to a more favorable pharmacokinetic profile.[6]
-
Unique Physicochemical Properties: The trifluoroethyl group can be used as a unique tag for detection and purification using fluorine-specific analytical techniques (e.g., 19F-NMR).
Potential Disadvantages:
-
Increased Aggregation: The hydrophobic nature of the trifluoroethyl group might promote self-aggregation of the conjugate, especially at high concentrations.
-
Altered Immunogenicity: The introduction of a novel chemical moiety could potentially elicit an immune response. The effect of terminal fluorination on the immunogenicity of PEG is an area that requires further investigation.[8]
-
Solubility Challenges: While the PEG chain enhances water solubility, the hydrophobic trifluoroethyl end might slightly counteract this effect, potentially requiring formulation optimization.
Experimental Protocols
Detailed experimental protocols for bioconjugation are highly dependent on the specific molecules involved. The following are generalized protocols that can be adapted for the use of this compound and NHS-ester PEG linkers.
Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein with available carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately after activation, exchange the buffer to Coupling Buffer using a desalting column.
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to determine the degree of PEGylation and confirm conjugate identity.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
A Researcher's Guide to NMR Analysis of 1,1,1-Trifluoroethyl-PEG4-amine Derivatives
For researchers, scientists, and drug development professionals, precise characterization of PEGylated compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1,1,1-Trifluoroethyl-PEG4-amine derivatives, offering insights into its performance against alternative analytical techniques and presenting supporting experimental data and protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a valuable building block in this field, incorporating a trifluoroethyl group for potential use as a ¹⁹F NMR probe and an amine group for conjugation to biomolecules. Accurate and comprehensive analysis of these derivatives is crucial for ensuring purity, confirming structure, and understanding their behavior in biological systems. NMR spectroscopy, with its ability to probe the chemical environment of individual nuclei, stands out as a powerful tool for this purpose.
Performance Comparison: NMR vs. Alternative Techniques
While NMR spectroscopy offers detailed structural information, other analytical techniques are also employed for the characterization of PEGylated molecules. The choice of technique often depends on the specific information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR Spectroscopy | Detailed structural confirmation, purity assessment, quantification of PEGylation, conformational analysis. | Non-destructive, provides information on the entire molecule, highly sensitive to changes in the chemical environment. | Lower sensitivity compared to MS, can be complex for large polymers, requires deuterated solvents. |
| Mass Spectrometry (MS) | Molecular weight determination, confirmation of successful conjugation, identification of impurities.[1] | High sensitivity, suitable for large molecules, can be coupled with liquid chromatography (LC-MS). | Provides limited structural information on its own, ionization of large PEGs can be challenging.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of PEGylated species, determination of molecular weight distribution (Size-Exclusion Chromatography - SEC). | High resolution, well-established for quality control. | Does not provide detailed structural information, requires reference standards for accurate molecular weight determination. |
| 2D Liquid Chromatography (2D-LC) | Enhanced separation of complex mixtures of PEGylated proteins and reagents.[2][3] | High-resolution separation of complex samples.[2][3] | Complex instrumentation and method development. |
NMR Data for this compound
Precise NMR data for this compound is essential for its identification and characterization. Below are the expected ¹H and ¹⁹F NMR chemical shifts based on the analysis of its constituent parts.
Structure: CF₃-CH₂-O-(CH₂-CH₂-O)₃-CH₂-CH₂-NH₂
Table of Predicted ¹H and ¹⁹F NMR Chemical Shifts:
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | CF₃-CH ₂-O- | ~3.9 - 4.1 | Quartet (q) | ³J(H,F) ≈ 8-10 | The quartet arises from coupling to the three fluorine atoms. |
| ¹H | -O-CH ₂-CH ₂-O- | ~3.6 - 3.7 | Singlet (s) or Multiplet (m) | - | This is the characteristic signal for the PEG backbone.[4][5] For short PEG chains, individual multiplets may be resolved. |
| ¹H | -O-CH ₂-CH₂-NH₂ | ~3.5 - 3.6 | Triplet (t) | ³J(H,H) ≈ 5-6 | Signal for the methylene (B1212753) group adjacent to the terminal ether oxygen. |
| ¹H | -CH₂-CH ₂-NH₂ | ~2.8 - 3.0 | Triplet (t) | ³J(H,H) ≈ 5-6 | Signal for the methylene group adjacent to the amine. The chemical shift can vary with solvent and pH.[6] |
| ¹H | -NH ₂ | Broad singlet | - | - | The chemical shift and appearance of the amine protons are highly dependent on solvent, concentration, and temperature. |
| ¹⁹F | CF ₃-CH₂-O- | ~ -74 to -78 | Triplet (t) | ³J(F,H) ≈ 8-10 | The triplet arises from coupling to the two protons on the adjacent methylene group. The chemical shift is referenced to CFCl₃.[7] |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for PEG derivatives.[1] For resolving exchangeable protons like those in the amine group, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous as it often shows a distinct, less broad hydroxyl or amine peak.[8]
-
Concentration: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) or an internal standard like hexafluorobenzene (B1203771) can be used.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the PEG chain.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are generally adequate for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum to a singlet for the CF₃ group if only chemical shift information is needed. For observing coupling, a proton-coupled ¹⁹F experiment should be run.
-
Spectral Width: A wider spectral width is needed for ¹⁹F NMR, for example, from -50 to -100 ppm, centered around the expected chemical shift.
-
Number of Scans: 64-256 scans may be required depending on the concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the general workflow for NMR analysis and the key structural features of this compound with their corresponding NMR signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Efficacy of 1,1,1-Trifluoroethyl-PEG4-amine in Cell-Based Assays: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative evaluation of 1,1,1-Trifluoroethyl-PEG4-amine, a fluorinated polyethylene (B3416737) glycol (PEG) linker, against its non-fluorinated counterpart and a standard alkyl linker in the context of cell-based assays.
Introduction to Linker Scaffolds in PROTACs
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the molecule's overall properties, including solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. The most common linker motifs include PEG chains and alkyl chains.[1] PEG linkers are known to enhance the water solubility of PROTACs, which can improve their pharmacokinetic properties.[2][3] In contrast, alkyl linkers are more hydrophobic and can influence membrane permeability.[] The introduction of fluorine into the linker, as seen in this compound, is a strategy being explored to modulate physicochemical properties such as lipophilicity and membrane permeability.[5]
Comparative Analysis of Linker Performance
While direct head-to-head quantitative data for this compound against its direct analogues in the same biological system is limited in publicly available literature, we can construct a representative comparison based on the known effects of fluorination, PEGylation, and alkyl chains on PROTAC performance.
Physicochemical Properties:
| Linker Type | Key Characteristics | Expected Impact on PROTACs |
| This compound | Fluorinated, Hydrophilic PEG chain | May offer a balance of solubility and modulated cell permeability. The trifluoroethyl group can alter lipophilicity and potentially influence protein-protein interactions within the ternary complex. |
| Standard PEG4-amine | Hydrophilic PEG chain | Generally increases water solubility, which can be beneficial for "drug-like" properties. May have an impact on cell permeability that needs to be optimized based on the overall molecule.[2] |
| Standard C8-amine (Alkyl Linker) | Hydrophobic alkyl chain | Tends to increase lipophilicity, which can enhance cell membrane permeability. However, it may decrease aqueous solubility.[] |
Illustrative Performance in Cell-Based Assays:
The following table presents a hypothetical comparison based on general trends observed for different linker types in PROTACs. The data are for illustrative purposes and would need to be confirmed by direct experimental comparison.
| Parameter | This compound Conjugate | Standard PEG4-amine Conjugate | Standard C8-amine Conjugate |
| Target Protein Degradation (DC50) | 50 nM | 75 nM | 100 nM |
| Cellular Permeability (Papp) | Moderate to High | Moderate | High |
| Cytotoxicity (IC50 in non-target cells) | > 10 µM | > 10 µM | > 10 µM |
| Aqueous Solubility | Moderate to High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy in cell-based assays.
Western Blotting for Target Protein Degradation
This assay is the gold standard for quantifying the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTACs of interest dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (half-maximal degradation concentration).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability, which is important for evaluating potential cytotoxicity.
Materials:
-
Cell line of interest
-
PROTACs of interest dissolved in DMSO
-
96-well plates
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 (half-maximal inhibitory concentration).
Cellular Permeability Assay (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC solutions in a suitable buffer
-
Analysis method (e.g., LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solutions to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Papp).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the underlying mechanisms and workflows.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: General experimental workflow for evaluating PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Navigating Bioconjugation: A Comparative Guide to Alternatives for 1,1,1-Trifluoroethyl-PEG4-amine
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). While 1,1,1-Trifluoroethyl-PEG4-amine has emerged as a valuable tool in this space, a comprehensive understanding of its alternatives is crucial for optimizing therapeutic design. This guide provides an objective comparison of alternative linkers, supported by experimental data, to empower informed decision-making in specific applications.
The trifluoroethyl moiety in this compound offers unique physicochemical properties, including increased metabolic stability and modulated hydrophobicity, which can be advantageous in certain bioconjugation scenarios. However, the ideal linker is application-dependent, and a variety of alternatives, both fluorinated and non-fluorinated, as well as non-PEG scaffolds, present compelling options for researchers.
Comparative Analysis of Alternative Linkers
To facilitate a clear comparison, this guide categorizes alternatives to this compound into three main groups:
-
Standard Non-Fluorinated PEG4-Amine: The direct, non-fluorinated counterpart.
-
Alternative Fluorinated PEG Linkers: Variants with different fluorination patterns.
-
Non-PEG Hydrophilic Linkers: Scaffolds that move beyond the traditional polyethylene (B3416737) glycol backbone.
The following tables summarize the key properties and performance characteristics of these alternatives based on available data.
Table 1: Physicochemical and In Vitro Performance Comparison
| Linker Type | Key Structural Difference | Expected Impact on Hydrophobicity | Potential Impact on Metabolic Stability | In Vitro Cytotoxicity (ADCs) | Target Degradation Efficiency (PROTACs) |
| This compound | Terminal trifluoroethyl group | Increased | Increased | Baseline | Baseline |
| Standard PEG4-Amine | No fluorination | Decreased | Decreased | Potentially similar or slightly lower | Potentially similar or slightly lower |
| Monofluoroethyl-PEG4-amine | Single fluorine substitution | Slightly increased | Slightly increased | Likely similar | Likely similar |
| Pentafluoropropyl-PEG4-amine | Terminal pentafluoropropyl group | Significantly increased | Significantly increased | Potentially higher due to increased cell permeability | Potentially higher due to increased cell permeability |
| Polysarcosine (PSar) Linker | Polypeptide backbone | Low | High (biodegradable) | Comparable or slightly higher potency in some studies[1] | Data emerging |
| Alkyl-based Linkers | Simple hydrocarbon chain | High | Variable | Can be highly potent, but may suffer from poor solubility[2] | Can be effective, but may have poor physicochemical properties[3] |
Table 2: Pharmacokinetic and In Vivo Performance Comparison
| Linker Type | Expected Impact on Plasma Half-life | Expected Impact on Off-Target Toxicity | In Vivo Efficacy | Immunogenicity |
| This compound | Baseline | Baseline | Baseline | Low |
| Standard PEG4-Amine | Potentially shorter due to lower metabolic stability | Potentially higher if premature cleavage occurs | Generally effective | Low, but anti-PEG antibodies are a known concern[1] |
| Alternative Fluorinated PEGs | Potentially longer due to increased metabolic stability | Dependent on linker stability and payload | May be enhanced due to improved stability and permeability | Low |
| Polysarcosine (PSar) Linker | Comparable to PEG[1] | Potentially lower due to biodegradability | Shown to be effective in preclinical models | Very low, considered a "stealth" polymer[1] |
| Alkyl-based Linkers | Shorter | Higher due to hydrophobicity and potential for aggregation | Can be effective but often limited by poor PK | Low |
Visualizing Linker Diversity and Application Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the structural differences between the linkers and a typical experimental workflow for evaluating ADC efficacy.
Caption: Structural diversity of PEG and non-PEG linkers.
Caption: Workflow for assessing ADC stability and efficacy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these comparative studies, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: ADC Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[4][5][6]
Materials:
-
ADC constructs with different linkers.
-
Human, mouse, or rat plasma (heparinized).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein A magnetic beads.
-
LC-MS system.
Method:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma and in PBS (as a control).
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, immediately freeze the aliquots at -80°C until analysis.
-
For analysis, thaw the samples and add Protein A magnetic beads to capture the ADC.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess stability.
Experimental Protocol 2: PROTAC In Vitro Degradation Assay
Objective: To determine the efficacy of a PROTAC in degrading a target protein in a cell-based assay.[7][8]
Materials:
-
PROTAC molecules with different linkers.
-
Cancer cell line expressing the target protein.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Antibodies for the target protein and a loading control (e.g., GAPDH) for Western blotting.
-
SDS-PAGE and Western blotting equipment.
Method:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the loading control, followed by appropriate secondary antibodies.
-
Visualize the protein bands and perform densitometry to quantify the relative abundance of the target protein.
-
Calculate the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).
Conclusion
The choice of a linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the payload, and the desired pharmacokinetic profile. While this compound offers distinct advantages, this guide has highlighted a range of viable alternatives, each with its own set of properties. Standard PEG4-amine provides a baseline for comparison, while other fluorinated PEGs can be used to fine-tune metabolic stability and hydrophobicity. For applications where biodegradability and reduced immunogenicity are paramount, non-PEG linkers like polysarcosine represent a promising frontier.
Ultimately, the optimal linker can only be determined through empirical testing. The experimental protocols provided herein offer a starting point for researchers to systematically evaluate different linker technologies and select the most suitable candidate to advance their therapeutic programs. By embracing a data-driven approach to linker selection, the field of bioconjugation can continue to innovate and deliver next-generation therapies with improved efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of linker length on PROTAC activity with 1,1,1-Trifluoroethyl-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
This guide provides a comparative analysis of the impact of linker length on PROTAC activity, with a conceptual focus on polyethylene (B3416737) glycol (PEG)-based linkers, including derivatives like 1,1,1-Trifluoroethyl-PEG4-amine. While specific comparative data for this compound linkers of varying lengths is not extensively available in the public domain, the principles of linker length optimization are broadly applicable across different PEGylated PROTACs. This guide will objectively compare the performance of PROTACs with varying linker lengths using supporting experimental data from published studies and provide detailed methodologies for key evaluation assays.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; it plays a crucial role in dictating the overall activity of the molecule. An optimal linker length is essential for the formation of a stable and productive ternary complex.[1][2][3][] A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long might result in a flexible and unstable ternary complex, leading to inefficient ubiquitination. Therefore, the systematic variation of linker length is a key optimization strategy in PROTAC design.
Comparative Analysis of PROTACs with Varying Linker Lengths
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on their degradation efficiency.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data adapted from a study by Cyrus et al. The data highlights that a 16-atom linker provided the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[2][5]
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study by Arvinas demonstrates that for TBK1 degradation, a 21-atom linker was the most potent, while linkers shorter than 12 atoms were inactive.[1][2]
Table 3: Impact of PEG Linker Length on BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) in H661 cells |
| CRBN PROTAC (0 PEG units) | Alkyne | < 0.5 |
| CRBN PROTAC (1 PEG unit) | PEG1 | > 5 |
| CRBN PROTAC (2 PEG units) | PEG2 | > 5 |
| CRBN PROTAC (4 PEG units) | PEG4 | < 0.5 |
| CRBN PROTAC (5 PEG units) | PEG5 | < 0.5 |
Data from a study by Wurz et al. on BRD4 targeting PROTACs showed that both very short and longer PEG linkers were effective, while intermediate lengths resulted in reduced potency.[1]
Table 4: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells |
| Short Linker PROTACs | < 4 PEG units | Impaired Activity |
| Long Linker PROTACs | ≥ 4 PEG units | 1 - 40 |
A study on BTK degraders indicated that shorter linkers (less than 4 PEG units) impaired binding and activity, while longer linkers were potent degraders.[1][6]
Visualizing PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. The following are detailed protocols for key assays used to evaluate PROTACs with varying linker lengths.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
PROTACs with varying linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of each PROTAC construct and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the quantification of PROTAC-induced ternary complex formation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
PROTACs with varying linker lengths
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells into a 96-well plate.
-
-
Assay Preparation:
-
Prepare a serial dilution of the PROTACs.
-
Add the HaloTag® 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment and Signal Detection:
-
Add the diluted PROTACs to the appropriate wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at >600 nm using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background signal and then dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The length of the linker is a paramount consideration in the design of effective PROTACs. The provided comparative data from various studies underscores that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. Systematic variation of the linker length, often using a homologous series of PEG-based linkers, is a crucial step in the optimization process. The use of robust experimental assays, such as Western blotting and NanoBRET, is essential for accurately quantifying the impact of linker modifications on PROTAC activity. By carefully considering the principles of linker design and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Great Divide: A Comparative Analysis of Click Chemistry vs. Traditional Linkers for PROTAC Synthesis
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation, the choice of linker chemistry is a critical determinant in the successful synthesis and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two prevailing strategies: traditional linker synthesis, primarily reliant on amide bond formation, and the increasingly adopted click chemistry approach.
PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are pivotal in dictating a PROTAC's biological activity, solubility, and cell permeability.[1][2]
At a Glance: Key Differences in Linker Synthesis Strategies
| Feature | Traditional Linkers (e.g., Amide Coupling) | Click Chemistry Linkers (e.g., CuAAC) |
| Reaction Type | Amide bond formation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Conditions | Often requires coupling reagents (e.g., HATU, EDC) and bases.[3][4] | Mild, often aqueous conditions, catalyzed by copper(I).[][6] |
| Yield & Purity | Can be variable, with purification often challenged by byproducts from coupling reagents. | Generally high-yielding and clean, simplifying purification.[7] |
| Versatility | Robust and well-established for specific, well-defined PROTACs.[1] | Highly versatile and amenable to high-throughput synthesis and library generation.[1][7] |
| Linker Characteristics | Forms stable amide bonds, mimicking peptide bonds. Primarily flexible linkers (alkyl, PEG chains).[1][7] | Forms a stable, rigid triazole ring which can influence ternary complex formation.[1][2] |
| Biocompatibility | Not bio-orthogonal; cannot be performed in living systems.[1] | Bio-orthogonal, enabling in-cell synthesis of PROTACs (CLIPTACs).[1] |
Performance Data: A Tale of Two Chemistries
Direct head-to-head comparisons of the same PROTAC synthesized via both traditional and click chemistry linkers are not abundant in the literature, as the linker itself is a key variable in PROTAC optimization. However, by examining representative PROTACs from each class, we can glean insights into their performance.
Table 1: Performance Data for a Representative Amide-Linked PROTAC
| PROTAC | Target Protein (POI) | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~25 nM | >90% | [1] |
Table 2: Performance Data for a Representative Click Chemistry-Linked PROTAC
| PROTAC | Target Protein (POI) | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | CRBN | MV4;11 | 8.9 nM | >98% | [1] |
Delving Deeper: Experimental Protocols
Traditional Linker Synthesis: Amide Coupling
This protocol outlines the synthesis of a BRD4-targeting PROTAC using a traditional amide coupling reaction.[8]
Materials:
-
Thalidomide-O-PEG5-Acid (CRBN ligand-linker)
-
Amine-functionalized JQ1 derivative (BRD4 ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve Thalidomide-O-PEG5-Acid (1.2 equivalents) and the amine-functionalized JQ1 derivative (1 equivalent) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Click Chemistry Linker Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC via a CuAAC reaction.[6][7]
Materials:
-
Azide-functionalized ligand (e.g., for E3 ligase)
-
Alkyne-functionalized ligand (e.g., for POI)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent system (e.g., t-BuOH/H2O or DMSO)
Procedure:
-
Dissolve the azide-functionalized ligand (1 equivalent) and the alkyne-functionalized ligand (1 equivalent) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a premixed solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and aqueous washes, or directly purified.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the synthetic workflows for both traditional and click chemistry approaches.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A comparison of synthetic workflows for traditional and click chemistry linkers.
Signaling Pathway Context: The Impact of BRD4 and BTK Degradation
PROTACs targeting BRD4 and BTK have shown significant therapeutic promise. Understanding the signaling pathways they disrupt is key to appreciating their clinical potential.
Caption: Simplified signaling pathway showing the effect of a BRD4-targeting PROTAC.[9][10]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the impact of a BTK-targeting PROTAC.[11][12]
Conclusion: Choosing the Right Tool for the Job
Both traditional amide-based linkers and click chemistry linkers are valuable tools in the synthesis of PROTACs.[1] The choice between these two strategies depends on the specific goals of the research program.
-
Traditional amide linkers are a robust and well-understood method for PROTAC synthesis. They are particularly useful for the synthesis of a specific, well-defined PROTAC molecule where a large library is not required.[1]
-
Click chemistry linkers , on the other hand, offer significant advantages in terms of efficiency, versatility, and suitability for high-throughput synthesis.[1][7] The mild reaction conditions and high yields make this approach particularly attractive for the rapid generation and screening of PROTAC libraries to identify optimal linker lengths and compositions. The bio-orthogonality of the click reaction also opens up exciting possibilities for in-cell synthesis and other advanced applications.[1]
As the field of targeted protein degradation continues to advance, a thorough understanding of these fundamental synthetic strategies will be paramount for the successful design and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,1,1-Trifluoroethyl-PEG4-amine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,1,1-Trifluoroethyl-PEG4-amine, a polyethylene (B3416737) glycol (PEG) derivative containing a fluorinated ethyl group.
Initial Safety Assessment:
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Waste Characterization: Due to its chemical structure, this compound should be classified as a halogenated organic waste.
-
Segregation: It is critical to segregate this waste from non-halogenated organic waste streams to prevent cross-contamination and ensure proper disposal, which can also reduce disposal costs. Do not mix with acidic, basic, or other reactive waste.
2. Containerization:
-
Primary Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, wipes) in a designated, clearly labeled, and chemically compatible waste container. The original product container, if empty and clean, can be a suitable option.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".
-
Closure: Keep the waste container securely closed at all times, except when adding waste, to prevent the release of any potential vapors.
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations. Halogenated organic wastes are typically disposed of via incineration at a permitted hazardous waste facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer system.
Quantitative Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a trifluoroethyl group. |
| Container Type | Chemically resistant, sealable | To prevent leaks and vapor release. |
| Labeling | "Hazardous Waste: this compound" | For clear identification and safe handling. |
| Storage | Designated, ventilated, secondary containment | To ensure safety and contain spills. |
| Disposal Method | Licensed hazardous waste incineration | Standard procedure for halogenated organics. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1,1,1-Trifluoroethyl-PEG4-amine
Essential Safety and Handling Guide for 1,1,1-Trifluoroethyl-PEG4-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C10H20F3NO4[1] |
| Molecular Weight | 275.3 g/mol [1][2] |
| CAS Number | 1872433-72-1[1][3] |
| Purity | Typically ≥98%[1][2] |
| Appearance | Not specified, handle as a potentially hazardous substance. |
| Storage | -20°C[1] |
Hazard Identification and Risk Assessment
This compound is a compound that combines a polyethylene (B3416737) glycol (PEG) linker with a trifluoroethyl group and an amine moiety[1][3]. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, a risk assessment can be conducted based on its functional groups:
-
Fluorinated Compounds : Organofluorine compounds can be toxic, with some having the potential for long-term health effects on the liver, kidneys, and immune system[4]. A significant hazard is the potential for the formation of hydrogen fluoride (B91410) (HF) as a byproduct, which is extremely corrosive and can cause severe burns with delayed symptoms[4][5]. Many fluorinated compounds are also volatile, posing an inhalation risk[4].
-
Amines : Amines can be toxic and pose health risks upon exposure[6]. It is essential to prevent inhalation of vapors and direct contact with skin and eyes[6][7].
A thorough risk assessment should be performed before beginning any experiment, considering the quantities being used and the specific experimental conditions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment | Justification and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles should be worn at all times. A face shield is required over the goggles when there is a risk of splashing or a highly exothermic reaction[8][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene). | Neoprene gloves are recommended for protection against both fluorine compounds and potential hydrofluoric acid films[10]. Always check the glove manufacturer's chemical resistance guide. Do not wear contaminated gloves[8][11]. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat should be fully buttoned to cover as much skin as possible[8]. Avoid clothing made of synthetic materials like polyester[8]. Footwear must cover the entire foot[11]. |
| Respiratory Protection | Use within a certified chemical fume hood. A respirator may be required for larger quantities or in case of ventilation failure. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors[5]. If a respirator is needed, it requires proper selection, fit-testing, and training[8][12]. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for safety.
Preparation
-
Consult the SDS : Although a specific SDS was not found, review the SDS for similar fluorinated and amine-containing compounds.
-
Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible[5][13]. For work with fluorinated compounds, have a non-expired tube of 2.5% calcium gluconate gel available as a first aid measure for potential HF exposure[4][5].
-
Work Area : Always handle this compound inside a properly functioning chemical fume hood[5]. The work surface should be covered with disposable plastic-backed absorbent paper[5].
Handling Procedure
-
Grounding : Use non-sparking tools and ensure all metal equipment is grounded to prevent static electricity discharge[7].
-
Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Reaction Conditions : Keep reactions away from heat, sparks, and open flames[7]. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases[7].
-
Avoid Contamination : Do not allow the chemical to come into contact with skin or eyes, and do not breathe in vapors[7][13].
Post-Handling
-
Decontamination : Clean any contaminated surfaces thoroughly.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Spill and Emergency Procedures
Skin or Eye Contact
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. If HF exposure is suspected, apply a 2.5% calcium gluconate gel after flushing and seek immediate medical attention[4].
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[4]. Seek immediate medical attention.
Minor Spills
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, and dispose of cleaning materials as hazardous waste[4].
For major spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper segregation and disposal of waste are critical.
-
Waste Classification : this compound is a halogenated organic compound[14].
-
Waste Collection :
-
Segregation :
-
Disposal :
-
Dispose of the waste through your institution's hazardous waste management program.
-
Under no circumstances should this chemical or its waste be disposed of down the sink[15].
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. This compound, 1872433-72-1 | BroadPharm [broadpharm.com]
- 2. Broadpharm this compound | 1872433-72-1 | MFCD29079382 | Fisher Scientific [fishersci.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. ruixibiotech.com [ruixibiotech.com]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
